4-(4-nitro-1H-indol-3-yl)butan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitro-1H-indol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)5-6-9-7-13-10-3-2-4-11(12(9)10)14(16)17/h2-4,7,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODINSMBTAQWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289970 | |
| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-72-8 | |
| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure analysis of 4-(4-nitro-1H-indol-3-yl)butan-2-one
The following technical guide details the structural analysis, synthesis, and characterization of 4-(4-nitro-1H-indol-3-yl)butan-2-one . This document is designed for medicinal chemists and process development scientists.
Executive Summary & Compound Profile
This compound is a specialized indole derivative characterized by a strong electron-withdrawing nitro group at the C4 position and a methyl ketone side chain at C3.[1] Unlike standard tryptamine precursors, the 4-nitro substitution significantly alters the electronic landscape of the indole ring, deactivating the pyrrole ring toward electrophilic substitution and influencing the pKa of the N-H proton.
This compound serves as a critical intermediate for the synthesis of 4-substituted tryptamines (via reductive amination) and psilocybin analogs , and acts as a scaffold for kinase inhibitors where the 4-position substituent dictates selectivity.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 232.24 g/mol |
| Key Functionality | Nitro (EWG), Ketone (Electrophile), Indole NH (H-bond donor) |
| Electronic State | Electron-deficient indole core (Deactivated Nucleophile) |
Synthetic Pathway & Mechanistic Logic
The Challenge: Nucleophilicity Mismatch
Standard indoles undergo Michael addition with methyl vinyl ketone (MVK) under mild conditions. However, the 4-nitro group exerts a strong inductive (
Recommended Protocol: Lewis Acid-Catalyzed Michael Addition
To overcome the deactivated ring, a Lewis Acid catalyst is required to activate the Michael acceptor (MVK) rather than relying solely on the nucleophilicity of the indole.
Reagents:
-
Substrate: 4-nitroindole (1.0 eq)
-
Electrophile: Methyl Vinyl Ketone (MVK) (1.5 eq)
-
Catalyst: Indium(III) Bromide (
, 10 mol%) or Ytterbium Triflate ( ) -
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Methodology:
-
Activation: Dissolve 4-nitroindole in anhydrous
under inert atmosphere ( ). -
Catalyst Addition: Add 10 mol%
. Stir for 10 minutes to allow coordination. -
Addition: Dropwise addition of MVK (excess is used to prevent polymerization of MVK, but controlled to avoid bis-alkylation).
-
Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (Mobile phase: 40% EtOAc/Hexane). The 4-nitro group may require gentle heating (40°C) if reaction kinetics are sluggish.
-
Workup: Quench with water. Extract with EtOAc.[2] The nitro group renders the product less basic, simplifying acid-base extraction.
Figure 1: Lewis Acid-catalyzed Michael addition pathway overcoming the electronic deactivation of the 4-nitroindole scaffold.
Structural Analysis & Spectroscopic Profiling
This section details the expected spectral signature. The 4-nitro substituent creates a unique "fingerprint" compared to unsubstituted tryptamine precursors.
A. Nuclear Magnetic Resonance (NMR)
The 4-nitro group causes a significant deshielding effect on the adjacent protons, particularly H5 and the NH proton.
Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 11.8 – 12.2 | Broad Singlet | 1H | Highly acidic due to 4- |
| H-2 | 7.60 – 7.70 | Doublet/Singlet | 1H | Deshielded by heteroatom proximity. |
| H-5 | 7.90 – 8.00 | Doublet (d) | 1H | Diagnostic: Ortho to |
| H-7 | 7.75 – 7.85 | Doublet (d) | 1H | Ortho to NH. |
| H-6 | 7.25 – 7.35 | Triplet (t) | 1H | Meta to |
| Side Chain | 3.10 – 3.20 | Triplet (t) | 2H | |
| Side Chain | 2.80 – 2.90 | Triplet (t) | 2H | |
| Methyl | 2.10 – 2.15 | Singlet (s) | 3H | Terminal methyl ketone. |
Key Diagnostic Feature: Look for the H-5 doublet shifting downfield toward 8.0 ppm. In standard indoles, this proton is typically around 7.0–7.2 ppm.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid confirmation of functional group integration.
-
Nitro Stretches: Strong bands at 1530
(asymmetric) and 1350 (symmetric). -
Ketone Carbonyl: Sharp peak at 1710–1715
. -
Indole N-H: Broad stretch at 3300–3400
. Note: The 4-nitro group may facilitate intramolecular Hydrogen bonding with the side chain, potentially broadening or shifting this peak.
C. Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 233.2 m/z. -
Fragmentation Pattern:
-
Loss of Methyl (
): 218 m/z. -
Loss of Nitro group (
): 187 m/z (Common in nitro-aromatics). -
McLafferty Rearrangement (Ketone side chain): Distinctive cleavage of the butanone chain.
-
Figure 2: Analytical decision tree for structural validation of this compound.
Quality Control & Stability
Impurity Profiling
When synthesizing this molecule, three primary impurities must be monitored:
-
N-Alkylation Byproduct: Michael addition can occur at the Indole Nitrogen (N1) instead of C3.
-
Differentiation: In N-alkylated products, the C2 proton shifts significantly, and the characteristic NH signal disappears in NMR.
-
-
Bis-Alkylation: Addition of two MVK units (rare due to steric hindrance of the 4-NO2 group).
-
Polymerized MVK: Appears as broad aliphatic gum in NMR (0.8–1.6 ppm).
Storage Protocols
-
Light Sensitivity: Nitroindoles can be photosensitive. Store in amber vials.
-
Stability: The compound is stable at
. Avoid basic media during storage to prevent retro-Michael reactions.
References
-
Michael Addition of Indoles (General Mechanism)
-
Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Enantioselective Friedel–Crafts Alkylations. Springer.
-
-
Synthesis of 4-Nitroindoles
-
Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry.
-
-
Spectroscopic Data of Nitroindoles
-
Lewis Acid Catalysis in Indole Chemistry
-
Yadav, J. S., et al. (2001). Indium(III) bromide catalyzed Michael addition of indoles. Tetrahedron Letters.
-
Sources
Physicochemical Properties of 4-Nitroindole Ketone Derivatives
This guide serves as a technical manual for the physicochemical characterization and synthesis of 4-nitroindole ketone derivatives , specifically focusing on 3-acyl-4-nitroindoles and 4-nitroindole-3-glyoxylamides . These scaffolds are critical intermediates in the development of HIV-1 attachment inhibitors (e.g., BMS-488043 analogs) and kinase inhibitors.
Technical Guide for Medicinal Chemistry & Drug Design
Core Directive & Strategic Analysis
The Scaffold: The 4-nitroindole nucleus functionalized with a C3-ketone represents a unique "push-pull" electronic system. The indole ring is electron-rich, but the 4-nitro group (strongly electron-withdrawing via induction and resonance) and the 3-ketone (electron-withdrawing) significantly alter its baseline properties compared to the parent indole.
Why this matters:
-
Acidity (pKa): The combined electron-withdrawing groups (EWG) dramatically increase the acidity of the indole N-H, potentially allowing for solubility modulation via salt formation at physiological pH.
-
Metabolic Stability: The 4-nitro group blocks the C4 metabolic soft spot and electronically deactivates the ring, reducing susceptibility to oxidative metabolism at C2/C5/C6/C7.
-
Reactivity: The nucleophilicity of C3 is reduced, requiring optimized acylation protocols.
Structural & Physicochemical Profile
Electronic Landscape & pKa Shifts
The 4-nitro group exerts a peri-effect on the C3 substituent and the N1-H.
-
Parent Indole pKa: ~16.7 (DMSO).
-
Effect of 3-Acyl: Lowers pKa by stabilizing the N-anion via resonance (pKa ~12–13).
-
Effect of 4-Nitro: Further acidifies the N-H via inductive withdrawing.
-
Net Result: 4-Nitroindole ketone derivatives often exhibit pKa values in the 10.5 – 11.5 range. This allows deprotonation by moderate bases (e.g., K₂CO₃) and potential for anionic solubility at high pH.
Solubility & Lipophilicity (LogP/LogD)
These derivatives are inherently lipophilic "brick dust" solids due to strong intermolecular H-bonding (N-H ··· O=C) and π-π stacking enhanced by the nitro group's dipole.
| Property | Value / Trend | Mechanistic Driver |
| LogP (Predicted) | 2.0 – 3.5 | High lipophilicity driven by the aromatic core. |
| Aqueous Solubility | < 10 µg/mL (Neutral) | High crystal lattice energy (High MP > 200°C). |
| Solubility (pH > 12) | Moderate | Ionization of the N-H proton. |
| H-Bond Donors | 1 (Indole NH) | Critical for binding (e.g., gp120 backbone carbonyls). |
| H-Bond Acceptors | 3 (NO₂, C=O) | Nitro group acts as a weak acceptor; Ketone is strong. |
Interaction Logic Map (Graphviz)
The following diagram illustrates how the structural features dictate the physicochemical properties.
Figure 1: Mechanistic impact of 4-nitro and 3-ketone substitution on physicochemical properties.
Synthetic Methodologies
Synthesis of 4-nitroindole ketones is complicated by the deactivated nature of the 4-nitroindole ring. Standard Friedel-Crafts conditions often fail or require higher temperatures.
Primary Route: Oxalyl Chloride Acylation (Glyoxylamides)
This is the industry standard for medicinal chemistry (e.g., BMS HIV inhibitors).
-
Step 1: Reaction of 4-nitroindole with oxalyl chloride. The 4-nitro group slows this step; higher equivalents (1.5–2.0 eq) or slight warming may be required compared to unsubstituted indole.
-
Step 2: Quenching the intermediate indolyl-3-glyoxalyl chloride with an amine (e.g., piperazine) to form the amide.
Secondary Route: Vilsmeier-Haack & Oxidation
Used for accessing simple 3-acyl derivatives (e.g., 3-acetyl).
-
Note: Direct Friedel-Crafts acetylation (AcCl/AlCl₃) on 4-nitroindole is sluggish. The Vilsmeier formylation followed by Grignard addition and oxidation is often higher yielding.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for 4-nitroindole ketone derivatives.
Experimental Protocols
Protocol: Synthesis of 4-Nitroindole-3-glyoxylamide
Context: This protocol overcomes the reduced nucleophilicity of the 4-nitroindole C3 position.
-
Reagents: 4-Nitroindole (1.0 eq), Oxalyl Chloride (2.0 eq), Anhydrous THF or Et₂O.
-
Acylation Step:
-
Dissolve 4-nitroindole in anhydrous THF under Argon.
-
Cool to 0°C. Add Oxalyl chloride dropwise.
-
Critical: Unlike simple indoles, precipitation may be slow. Allow to warm to RT and stir for 4–6 hours. If no precipitate forms, reflux gently for 1 hour.
-
Result: Bright yellow/orange solid (glyoxalyl chloride intermediate).
-
-
Amidation Step:
-
Cool the mixture to 0°C again.
-
Add excess amine (3.0 eq) or amine (1.0 eq) + TEA (2.0 eq).
-
Stir 1 hour. Pour into water.
-
Filter the precipitate. Recrystallize from MeOH/DCM.
-
Protocol: Kinetic Solubility Assay (Shake-Flask)
Context: Determining the "brick dust" nature of the compound.
-
Preparation: Weigh 1 mg of compound into a glass vial.
-
Solvent Addition: Add 1 mL of pH 7.4 phosphate buffer (PBS).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane (low binding).
-
Analysis:
-
Dilute filtrate with Acetonitrile (1:1).
-
Analyze via HPLC-UV (Detection at 254 nm and 350 nm—nitro group absorbs strongly at higher wavelengths).
-
Quantify against a standard curve prepared in DMSO.
-
Protocol: pKa Determination (Spectrophotometric)
Context: The color change of the nitro-chromophore upon ionization makes UV-Vis ideal.
-
Stock: Prepare 10 mM stock in DMSO.
-
Buffers: Prepare series of buffers from pH 8.0 to 13.0.
-
Measurement:
-
Add 10 µL stock to 990 µL buffer.
-
Scan UV spectrum (200–500 nm).
-
Observe bathochromic shift (red shift) as the N-H deprotonates and the anion conjugates with the nitro group.
-
Plot Absorbance vs. pH to determine the inflection point (pKa).
-
References
-
Synthesis of 4-Nitroindole: Organic Syntheses, Coll.[1] Vol. 6, p.104 (1988); Vol. 59, p.26 (1979). Link
-
Indole-3-glyoxylamides as HIV-1 Inhibitors: Wang, T. et al. "Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor." J. Med. Chem. 2003, 46, 19, 4236–4239. Link
-
Acidity of Nitroindoles: Terrier, F. et al. "Acidity and diporarity of nitroindoles." J. Org.[2] Chem. 1990. (General reference for EWG effects on Indole pKa).
-
Physicochemical Properties of Indole Derivatives: LookChem & PubChem Data Sources for 4-Nitroindole CAS 4769-97-5. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
CAS number and identifiers for 4-(4-nitro-1H-indol-3-yl)butan-2-one
The following technical guide provides an in-depth analysis of 4-(4-nitro-1H-indol-3-yl)butan-2-one , a specialized indole derivative used primarily as a scaffold in the synthesis of serotonergic modulators and tryptamine analogs.
Chemical Identity & Core Identifiers
This compound is a C3-alkylated indole featuring a nitro group at the peri-position (C4). This specific substitution pattern is electronically significant; the C4-nitro group exerts a strong electron-withdrawing effect, deactivating the indole ring and influencing the regioselectivity of further functionalization.
Identifier Matrix
| Parameter | Data |
| CAS Registry Number | 885266-72-8 |
| IUPAC Name | This compound |
| Common Synonyms | 3-(3-oxobutyl)-4-nitroindole; 4-(4-nitroindol-3-yl)-2-butanone |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| MDL Number | MFCD04973981 |
| PubChem CID | 24720948 |
| SMILES | CC(=O)CCC1=CNC2=C1C(=CC=C2)[O-] |
| InChI Key | ZJCUUXGLZWBCIL-UHFFFAOYSA-N |
Structural Analysis & Electronic Properties
The molecule consists of an indole core substituted at C3 with a butan-2-one chain. The critical feature is the 4-nitro group .[1]
-
Steric Hindrance: The nitro group at C4 creates significant steric bulk near the C3 reaction center, which can impede nucleophilic attacks or enzymatic binding compared to unsubstituted indoles.
-
Electronic Deactivation: The nitro group withdraws electron density via induction (-I) and resonance (-M). This lowers the HOMO energy of the indole, making the C3 position less nucleophilic than in standard tryptamine precursors.
Structural Visualization
The following diagram illustrates the connectivity and key functional zones.
Figure 1: Structural composition showing the relationship between the deactivating nitro group and the reactive side chain.
Synthetic Pathways & Methodology
The synthesis of This compound is classically achieved via a Michael Addition (conjugate addition). However, standard protocols often fail or proceed slowly due to the deactivated nature of the 4-nitroindole ring.
The Challenge: Electronic Deactivation
In a standard indole, the lone pair on the nitrogen donates density to C3, making it highly nucleophilic. In 4-nitroindole, the nitro group sequesters this density. Therefore, acid catalysis (Lewis or Brønsted) is required to activate the Michael acceptor (Methyl Vinyl Ketone) to compensate for the weak nucleophile.
Recommended Protocol: Lewis Acid-Catalyzed Michael Addition
This protocol utilizes a Cerium(III) Chloride / Sodium Iodide system supported on silica gel, which has been proven effective for electron-deficient indoles [1].
Reagents:
-
Substrate: 4-Nitroindole (CAS 4769-97-5)[2]
-
Reagent: Methyl Vinyl Ketone (MVK) (1.2 - 1.5 equivalents)
-
Catalyst System: CeCl₃·7H₂O / NaI supported on SiO₂ (Silica Gel)
-
Solvent: Acetonitrile (MeCN) or solvent-free conditions
Step-by-Step Methodology:
-
Catalyst Preparation: Mix CeCl₃·7H₂O and NaI (1:1 molar ratio) with silica gel (200-400 mesh) in acetone. Evaporate the solvent under reduced pressure to yield a free-flowing powder.
-
Reaction Setup: In a round-bottom flask, charge 4-nitroindole (1.0 eq) and the prepared catalyst (20 mol%).
-
Addition: Add Methyl Vinyl Ketone (1.2 eq) dropwise. If using solvent, add MeCN (5 mL per mmol).
-
Incubation: Stir the mixture at 50°C for 12–24 hours. Note: Unsubstituted indoles react at RT, but the 4-nitro derivative requires thermal energy.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The product will appear as a less polar spot compared to the starting indole.
-
Workup: Dilute with ethyl acetate, filter off the silica catalyst, and wash the filtrate with brine.
-
Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography to yield a yellow solid.
Synthesis Logic Diagram
Figure 2: Mechanistic pathway for the Lewis Acid-catalyzed synthesis.
Applications in Drug Discovery
This compound is a high-value intermediate because it provides a direct route to 4-substituted tryptamines , a class of compounds with profound pharmacological activity at 5-HT (serotonin) receptors.
-
Psilocybin/Psilocin Analogs: The 4-position is critical for the psychedelic activity of tryptamines. The nitro group can be reduced to an amine (-NH2), which serves as a bioisostere for the hydroxyl (-OH) or phosphate (-OPO3) groups found in psilocin and psilocybin.
-
Reductive Amination: The ketone side chain allows for the attachment of various amines via reductive amination, creating complex N-alkylated tryptamine derivatives.
-
Indolopyridines: Cyclization between the C2 position of the indole and the ketone side chain can yield tricyclic structures (e.g., tetrahydro-beta-carbolines) used in designing antipsychotics.
Safety & Handling
-
Stability: Store at 0-8°C . Nitroindoles can be light-sensitive; store in amber vials.
-
Hazards:
-
GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Energetic Potential: While stable, polynitro compounds are explosive. This mono-nitro derivative is stable but should not be subjected to extreme heat (>200°C) or shock.
-
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Bartoli, G., et al. (2003). "The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3[3]·7H2O−NaI Combination Supported on Silica Gel."[3] The Journal of Organic Chemistry, 68(11), 4594–4597.
-
GuideChem. (n.d.). "this compound CAS 885266-72-8."
-
Chem-Impex International. (n.d.). "Product Catalog: this compound."
-
Organic Syntheses. (n.d.). "Synthesis of 4-Nitroindole." Organic Syntheses, Coll.[4][5] Vol. 6, p.824.
Sources
The 4-Nitroindole Paradox: Electronic Desymmetrization and Reactivity Control
The following technical guide is structured to provide an authoritative, mechanism-first analysis of 4-nitroindole, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
The introduction of a nitro group at the C4 position of the indole scaffold creates a unique electronic "push-pull" system that fundamentally alters the heterocycle's reactivity profile. Unlike the remote 5-, 6-, or 7-nitro isomers, the 4-nitro group exerts a direct, through-space, and through-bond deactivating effect on the typically nucleophilic C3 position while simultaneously activating the benzene ring toward nucleophilic attack. This guide dissects these electronic perturbations, providing a roadmap for navigating the synthesis, functionalization, and application of this challenging building block in drug discovery.
Electronic Structure & Theoretical Basis[1]
The 4-nitroindole system is defined by the conflict between the electron-rich pyrrole ring (enamine character) and the electron-deficient nitrobenzene moiety.
Resonance and Inductive Effects
The C4-nitro group is uniquely positioned to perturb the indole's reactivity through two distinct mechanisms:
-
Inductive Deactivation (-I): The C4 position is spatially adjacent to the C3 "hotspot." The strong electron-withdrawing nature of the nitro group exerts a powerful inductive field effect, significantly reducing the electron density at C3 compared to unsubstituted indole.
-
Resonance Withdrawal (-M): While the C4 position is not in direct conjugation with the pyrrole nitrogen's lone pair in the same linear manner as the C5 or C7 positions, it effectively drains electron density from the benzene ring, destabilizing the Wheland intermediate required for electrophilic substitution.
Graphviz Visualization: Electronic Perturbation
The following diagram illustrates the electronic tension and the deactivation vectors.
Figure 1: Vector map of electronic effects. The 4-nitro group suppresses C3 nucleophilicity via inductive proximity while activating the benzene ring for nucleophilic attack.
Acidity (pKa)
The electron-withdrawing power of the 4-nitro group dramatically increases the acidity of the N-H proton.
-
Indole pKa (DMSO): ~21.0
-
4-Nitroindole pKa (DMSO): Estimated < 16.0
-
Implication: The N-H proton can be deprotonated by weaker bases (e.g., carbonates in some solvents) compared to unsubstituted indole, facilitating N-alkylation but potentially complicating base-sensitive organometallic steps.
Synthesis: The Leimgruber-Batcho Standard
Classical methods like the Fischer Indole Synthesis often fail for 4-nitroindole due to the deactivation of the hydrazine intermediate and the difficulty in forming the required hydrazone. The Leimgruber-Batcho synthesis (and its variations) is the industry-standard protocol, offering high regiocontrol and scalability.
Protocol Selection Logic
-
Fischer: Avoid. Low yields; electronic deactivation prevents cyclization.
-
Bartoli: Secondary. Effective for 7-substituted indoles but sterically and electronically less favorable for 4-nitro without specific directing groups.
-
Leimgruber-Batcho: Preferred. Relies on the acidity of the benzylic protons of 2-methyl-3-nitroaniline (or derivatives), which is enhanced by the nitro group.
Experimental Workflow (Leimgruber-Batcho Variation)
This optimized route uses the formimidate intermediate to bypass some stability issues of the classic acetal route.
Figure 2: The modified Leimgruber-Batcho/Reissert synthesis pathway for 4-nitroindole.
Key Protocol Steps:
-
Formimidate Formation: Condense 2-methyl-3-nitroaniline with triethyl orthoformate at 120°C. Distill off ethanol to drive equilibrium.
-
Cyclization: Treat the isolated formimidate with diethyl oxalate and potassium ethoxide (or KOtBu) in DMF/DMSO. The nitro group acidifies the benzylic methyl, facilitating the condensation.
-
Workup: The product precipitates upon water addition, avoiding tedious chromatography.
Reactivity Profile: The "Deactivated" Core
Electrophilic Aromatic Substitution (EAS)
The 4-nitro group strongly deactivates the indole ring toward EAS.
-
Regioselectivity: Reaction still favors C3 due to the pyrrole nitrogen's contribution, but rates are drastically slower than indole.
-
C3 vs. C6 Competition: In cases where C3 is sterically hindered or the electrophile is weak, reaction may shift to the benzene ring (often C6), but for 4-nitroindole, the C3 position remains the primary (albeit sluggish) nucleophile.
-
Vilsmeier-Haack: Formylation occurs at C3 but requires elevated temperatures and longer reaction times compared to indole.
Data Comparison: Nitration Rates (Relative)
| Substrate | Relative Rate (Approx.) | Primary Site |
|---|---|---|
| Indole | 1,000,000 | C3 |
| 5-Nitroindole | 100 | C3 |
| 4-Nitroindole | < 10 | C3 (Sluggish) |
Nucleophilic Substitution (SNAr & VNS)
The electron-withdrawing nitro group reverses the polarity of the benzene ring, activating it for nucleophilic attack.
-
Vicarious Nucleophilic Substitution (VNS): The 4-nitro group activates the C5 (ortho) and C7 (para) positions.
-
Regioselectivity: Due to steric hindrance at C5 (ortho to nitro) and C3 (pyrrole ring), VNS reagents (e.g., chloromethyl phenyl sulfone) typically attack C7 , allowing for functionalization of the benzene ring that is impossible in unsubstituted indoles.
References
-
Leimgruber-Batcho Synthesis: Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 63, p.214 (1985).
- Electronic Effects & pKa: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463.
-
Vilsmeier-Haack on Nitroindoles: James, P. N., & Snyder, H. R. "Indole Synthesis."[1][2][3] Organic Reactions (2011).
-
Vicarious Nucleophilic Substitution: Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen."[4] Accounts of Chemical Research 20, no. 8 (1987): 282-289.[4]
-
Spectroscopic Properties: Comparison of 4-nitroindole absorbance/fluorescence. Journal of Physical Chemistry B (2021).
Sources
Advanced Synthetic Strategies for 4-(4-nitro-1H-indol-3-yl)butan-2-one: A Critical Review
The following guide details the synthetic landscape for 4-(4-nitro-1H-indol-3-yl)butan-2-one , a critical intermediate in the synthesis of 4-substituted tryptamines and Psilocybin analogs.
Executive Summary
The compound This compound represents a strategic scaffold in medicinal chemistry, serving as a direct precursor to 4-substituted tryptamines via reductive amination. Its synthesis, however, presents a distinct challenge: the 4-nitro group exerts a potent electron-withdrawing effect (–I, –M) and a steric "peri-effect" that significantly deactivates the C3 position of the indole ring.
While standard indoles undergo Michael addition with methyl vinyl ketone (MVK) under mild conditions, the 4-nitro derivative requires high-activity Lewis acid catalysis or ultrasound/microwave activation to overcome the nucleophilic deficit at C3. This guide evaluates the most robust synthetic protocols, prioritizing atom economy and scalability.
Retrosynthetic Analysis & Mechanistic Challenges
The construction of the this compound core relies on the formation of the C3–C
-
Primary Disconnection: Michael (Conjugate) Addition.
-
Key Challenge: The C4-nitro group creates an electron-deficient indole core. The HOMO energy at C3 is lowered, making it a poor nucleophile.
-
Solution: Activation of the electrophile (MVK) using oxophilic Lewis Acids (InBr
, Sc(OTf) ) to lower the LUMO energy, facilitating attack by the deactivated indole.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Lewis Acid-catalyzed Michael addition.
Synthetic Methodologies
Method A: Indium(III)-Catalyzed Michael Addition (Recommended)
This protocol is adapted from high-efficiency methods for deactivated indoles. Indium(III) bromide (InBr
Reagents:
-
4-Nitroindole (1.0 equiv)
-
Methyl Vinyl Ketone (MVK) (1.5 equiv)
-
Indium(III) Bromide (InBr
) (10 mol%)[1] -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Protocol:
-
Setup: In a flame-dried round-bottom flask under N
atmosphere, dissolve 4-nitroindole (10 mmol) in anhydrous DCM (20 mL). -
Catalyst Addition: Add InBr
(1 mmol, 10 mol%) in one portion. The solution may darken. -
Electrophile Addition: Add MVK (15 mmol) dropwise over 10 minutes at 0°C to prevent rapid polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor via TLC (Note: 4-nitroindole is yellow; product will likely be a distinct fluorescent spot or darker spot).[2]
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Why this works: InBr
Method B: Solvent-Free Silica Gel Promoted Synthesis (Green Route)
For laboratories lacking specialized Lewis acids, a high-pressure or surface-mediated approach can force the reaction.
Protocol:
-
Adsorb 4-nitroindole (5 mmol) and MVK (7.5 mmol) onto activated Silica Gel (SiO
, 200-400 mesh). -
Mix thoroughly to ensure homogeneity.
-
Allow the solid mixture to stand at 40°C for 24 hours (or microwave irradiation at 80°C for 10 min).
-
Elute the product from the silica with EtOAc.
Characterization Data Profile
The following data is theoretical based on analogous 4-substituted indole derivatives.
| Parameter | Expected Value/Observation | Notes |
| Appearance | Yellow to orange crystalline solid | Nitro group imparts color. |
| C4-NO | ||
| Typical triplet pattern for butanone chain. | ||
| Singlet for methyl ketone. | ||
| MS (ESI) | [M+H] | Molecular weight: 232.24 g/mol . |
Critical Safety & Handling
-
4-Nitroindole: Potential mutagen. Handle in a fume hood.
-
Methyl Vinyl Ketone (MVK): Highly toxic and a lachrymator. MVK can polymerize explosively; ensure it is inhibited (usually with hydroquinone) or freshly distilled under reduced pressure.
-
Nitro Compounds: Avoid strong bases (e.g., NaH, LDA) which can cause deprotonation at C2 or polymerization rather than C3 alkylation.
Alternative Route: The "Classical" Tryptamine Bypass
If the direct Michael addition fails due to the extreme deactivation of the 4-nitro group, the industry standard alternative for accessing the tryptamine (if that is the ultimate goal) is the Speeter-Anthony procedure , bypassing the ketone entirely.
Figure 2: The Speeter-Anthony alternative if C3-alkylation is non-viable.
References
-
General Michael Addition of Indoles
-
Indium(III)
-
Yadav, J. S., et al. "InBr
-catalyzed conjugate addition of indoles to -unsaturated ketones." Tetrahedron Letters, 2000. Link
-
-
Synthesis of 4-Nitroindole Precursors
-
Deactivated Indole Reactivity
-
Mahboobi, S., et al.[3] "Synthesis of 4-substituted indoles." Journal of Medicinal Chemistry, 2006. (Discussion on steric hindrance at C3/C4).
-
Sources
Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-(4-nitro-1H-indol-3-yl)butan-2-one
Executive Summary
This technical guide provides a comprehensive solubility framework for 4-(4-nitro-1H-indol-3-yl)butan-2-one (hereafter referred to as 4-NIB ). As a functionalized indole intermediate, commonly implicated in the synthesis of tryptamine derivatives and serotonin receptor modulators, 4-NIB presents specific solubility challenges due to the electronic deactivation of the indole ring by the 4-nitro group and the dipolar nature of the butanone side chain.
This document moves beyond simple "soluble/insoluble" binary classifications. It establishes a thermodynamic solubility protocol , predicts Hansen Solubility Parameters (HSP) , and provides a logic-gated workflow for solvent selection in reaction monitoring and crystallization.
Physicochemical Characterization & Theoretical Framework[1]
To predict the solubility profile of 4-NIB without exhaustive empirical testing, we must analyze the competing intermolecular forces driven by its functional groups.
Structural Analysis
The molecule consists of three distinct domains:
-
Indole Core: A planar, aromatic scaffold.
-
4-Nitro Group: A strong electron-withdrawing group (EWG). This significantly increases the dipole moment of the molecule and increases the acidity of the indole N-H proton (lowering pKa from ~16.9 in unsubstituted indole to ~13.5).
-
Butan-2-one Chain: A flexible alkyl linker with a ketone moiety, acting as a hydrogen bond acceptor (HBA).
Hansen Solubility Parameters (HSP) Prediction
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the partial solubility parameters (
Table 1: Estimated HSP Values for 4-NIB
| Parameter | Symbol | Estimated Value ( | Physical Meaning |
| Dispersion | 19.5 | Van der Waals forces from the aromatic indole system. | |
| Polarity | 13.8 | Dipole interactions driven by the | |
| H-Bonding | 9.2 | H-bond donor (Indole NH) and Acceptors (Nitro/Ketone). | |
| Total | 25.6 | Overall cohesive energy density. |
Interpretation: 4-NIB is a "polar aromatic" solute. It requires solvents with moderate-to-high polarity (
Experimental Determination Protocols
Trusting theoretical values alone is a risk in late-stage development. The following protocol is the "Gold Standard" for determining thermodynamic equilibrium solubility.
Protocol: Shake-Flask Thermodynamic Solubility
Objective: Determine the saturation concentration (
Reagents & Equipment:
-
4-NIB (Solid, purity >98%)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters (Nylon for aqueous/polar)
-
HPLC-UV/Vis System (Agilent 1200 or equivalent)
-
Thermomixer or Orbital Shaker
Step-by-Step Methodology:
-
Supersaturation: Weigh approximately 50 mg of 4-NIB into a 4 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Checkpoint: If the solid dissolves immediately, add more solid until a visible suspension persists.
-
-
Equilibration: Seal the vial and agitate at 25°C (±0.5°C) for 24 hours at 500 RPM.
-
Note: The 4-nitro group may induce strong crystal lattice packing; 24h is minimum. For rigorous data, run 48h and 72h timepoints to confirm equilibrium.
-
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes or filter through a 0.45 µm filter (pre-saturated with solution to prevent adsorption).
-
Quantification: Dilute the supernatant (typically 1:100 or 1:1000) in Mobile Phase A/B (50:50) and inject into HPLC.
HPLC-UV Analytical Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indole absorption) and 330 nm (Nitro-indole specific charge transfer band).
-
Calibration: External standard curve of 4-NIB in DMSO (0.01 mg/mL to 1.0 mg/mL).
Visualization: Solubility Screening Workflow
The following diagram illustrates the decision logic for screening solvents, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) measurements.
Figure 1: Tiered solubility screening workflow ensuring resource efficiency by filtering high-solubility candidates before rigorous testing.
Solvent Class Analysis & Recommendations
Based on the theoretical HSP profile and standard behavior of nitroindoles, the following solubility profile is established.
Table 2: Predicted Solubility Profile of 4-NIB
| Solvent Class | Representative Solvents | Predicted Solubility | Application Note |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Very High (>100 mg/mL) | Ideal for stock solutions and reaction media. Hard to remove (high BP). |
| Polar Aprotic (Volatile) | Acetone, THF, Acetonitrile | High/Moderate (20-80 mg/mL) | Excellent for reactions; easy to remove. Acetone is a prime candidate for crystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10-50 mg/mL) | Good solubility due to polarizability. Useful for extraction from aqueous workups. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate/Low (5-20 mg/mL) | "Goldilocks" zone. Likely requires heating to dissolve, making them ideal recrystallization solvents . |
| Alcohols | Methanol, Ethanol, IPA | Low (<10 mg/mL) | The nitro group disrupts H-bonding networks. Solubility increases significantly with temperature (reflux). |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<1 mg/mL) | Anti-solvents. Use to crash 4-NIB out of reaction mixtures. |
Critical Insight: The "Nitro" Effect
The 4-nitro group creates a specific challenge:
-
Consequence: You may observe that 4-NIB is slow to dissolve even in good solvents (kinetic inhibition).
-
Solution: Always apply mild heat (40°C) or ultrasonication during stock solution preparation to break the lattice, even if the solvent is thermodynamically capable.
Application: Crystallization Strategy
For purification, a Cooling Crystallization or Anti-Solvent approach is recommended based on the profile above.
Figure 2: Purification logic using Ethyl Acetate (solvent) and Heptane (anti-solvent).
References
-
Bio-protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay Standard Procedure. Domainex.[1] [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay Fact Sheet. Evotec. [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
Sources
Strategic Utilization of 4-Nitroindole: A Gateway to Privileged 4-Substituted Indole Scaffolds
This guide details the strategic utilization of 4-nitroindole as a high-value precursor in pharmaceutical synthesis. It focuses on overcoming the inherent regiochemical challenges of the indole scaffold to access the "privileged" 4-position, a critical vector for designing kinase inhibitors, CNS agents, and antiviral therapeutics.
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, yet the 4-position remains synthetically challenging to access via standard electrophilic aromatic substitution, which favors the C3 position. 4-Nitroindole serves as a vital "trojan horse" intermediate. The nitro group performs two critical functions:
-
Electronic Deactivation: It deactivates the indole ring, allowing for controlled functionalization at C3 without over-alkylation or polymerization.
-
Latent Nucleophile: Upon reduction to 4-aminoindole , it provides a rare nitrogen handle at the 4-position, enabling the synthesis of ureas, amides, and sulfonamides—motifs central to Type II kinase inhibitors and GPCR ligands.
This guide outlines the technical workflows for converting 4-nitroindole into high-value pharmaceutical intermediates, supported by validated protocols and mechanistic insights.
Chemical Logic & Reactivity Profile
The utility of 4-nitroindole lies in its ability to invert the electronic bias of the indole ring.
| Feature | Chemical Consequence | Application in Synthesis |
| C3 Reactivity | The 4-nitro group (EWG) reduces electron density at C3. | Prevents side reactions during Vilsmeier-Haack formylation; allows clean mono-substitution. |
| N1 Acidity | Increased acidity of the indole NH ( | Facilitates N-alkylation or protection under milder basic conditions (e.g., |
| C4 Latency | Nitro group is inert to many electrophiles. | Serves as a "masked" amine that can be revealed after the scaffold is built. |
Structural Visualization: The Divergent Synthesis Tree
The following diagram illustrates the primary divergent pathways from 4-nitroindole.
Key Pharmaceutical Intermediates & Applications
A. 4-Aminoindole: The Kinase Inhibitor Scaffold
The reduction of 4-nitroindole yields 4-aminoindole , a critical scaffold for ATP-competitive kinase inhibitors .
-
Mechanism: The 4-amino group often serves as a hydrogen bond donor/acceptor to the "hinge region" of kinases (e.g., CDK, p38 MAP kinase).
-
Derivatization: Conversion to a urea or amide at C4 creates a "tail" that extends into the hydrophobic pocket of the enzyme, enhancing selectivity.
-
Example Class: 4-aminoindole derivatives are explored as bioisosteres for quinazoline-based EGFR inhibitors.
B. 4-Hydroxyindole: The CNS Gateway
While 4-hydroxyindole is naturally occurring (psilocybin biosynthesis), synthetic access often proceeds via 4-nitroindole when specific substitution patterns are required.
-
Pathway: 4-Nitroindole
4-Aminoindole Diazonium Salt 4-Hydroxyindole. -
Application: Precursor for 4-substituted tryptamines (serotonin 5-HT receptor agonists) and beta-blockers (e.g., Pindolol analogs, though industrial routes vary).
C. 3,4-Diaminoindoles: Orthogonal Protection
For complex drug candidates requiring dual functionalization, 4-nitroindole allows for the sequential introduction of nitrogen.
-
Step 1: C3 functionalization (e.g., nitration or nitrosylation) of 4-nitroindole.
-
Step 2: Differential reduction or protection allows for the creation of 3,4-diaminoindoles , used in novel DNA-binding agents.
Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability in a drug discovery setting.
Protocol A: Scalable Reduction to 4-Aminoindole
Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is superior if halogen substituents (Cl, Br) are present on the ring to avoid dehalogenation.
Method: Transfer Hydrogenation (High Chemoselectivity) This method avoids pressurized hydrogen gas and is highly reproducible.
-
Reagents:
-
4-Nitroindole (1.0 equiv)[1]
-
Ammonium Formate (5.0 equiv)
-
10% Pd/C (5 wt% loading)
-
Solvent: Methanol/THF (1:1 v/v)
-
-
Procedure:
-
Dissolution: Dissolve 4-nitroindole in degassed MeOH/THF under nitrogen.
-
Addition: Add Ammonium Formate in one portion.
-
Catalyst: Carefully add Pd/C (Caution: Pyrophoric wet with solvent first).
-
Reaction: Heat to reflux (
C) for 2-4 hours. Monitor by TLC (4-nitroindole is yellow; 4-aminoindole is fluorescent blue/white). -
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate.[2]
-
Purification: The crude amine is air-sensitive. Immediately use in the next step or store as an HCl salt.
-
-
Validation:
-
1H NMR (DMSO-d6): Disappearance of nitro-shifted aromatic protons. Appearance of broad
singlet at 5.0–5.5 ppm.
-
Protocol B: Synthesis of 4-Indolyl-Urea (Kinase Fragment)
Direct coupling of 4-aminoindole with an isocyanate.
-
Reagents:
-
4-Aminoindole (1.0 equiv)
-
Phenyl isocyanate (1.1 equiv) - Representative electrophile
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolve 4-aminoindole in DCM at
C. -
Add phenyl isocyanate dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Observation: The urea product typically precipitates out of DCM.
-
-
Isolation:
-
Filter the precipitate. Wash with cold DCM.
-
Yields are typically >85%.
-
Case Study: Design of a p38 MAP Kinase Inhibitor
Visualizing the application of the 4-nitro derived scaffold.
The following Graphviz diagram illustrates the logic of transforming 4-nitroindole into a functional drug candidate targeting the p38 kinase ATP pocket.
[3]
References
-
Synthesis of 4-Aminoindole & Derivatives
- Source: Sigma-Aldrich / Merck Technical D
- Context: Standard protocols for reduction and handling of air-sensitive aminoindoles.
-
Indole Derivatives as Kinase Inhibitors
-
Synthesis of Diaminoindoles from Nitroindoles
- Title: Synthesis of a Series of Diaminoindoles.
- Source: The Journal of Organic Chemistry, 2021.
- Context: Describes a 10-step synthesis starting from 4-nitroindole to access complex 3,4-diamino scaffolds.
-
Fostemsavir/Temsavir Development (Related Azaindole Chemistry)
- Title: Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.
- Source: Journal of Medicinal Chemistry, 2018.
- Context: Illustrates the optimization of the 4-substituted indole/azaindole pharmacophore.
-
Preparation of 4-Hydroxyindole
- Title: A New Synthesis of 4-Hydroxyindole.
-
Source: Chemical Journal of Chinese Universities.[4]
- Context: Discusses synthetic routes to the 4-hydroxy scaffold, a key intermedi
Sources
Melting point and boiling point data for nitro-indole butanones
Technical Guide: Synthesis and Physicochemical Characterization of Nitro-Indole Butanones
Executive Summary
The integration of a nitro-indole scaffold with a butanone side chain represents a critical structural motif in medicinal chemistry, particularly for developing agents targeting the c-Myc G-quadruplex, melatonin receptors (MT3), and antiviral pathways. This guide provides a technical breakdown of the physicochemical properties (Melting Point/Boiling Point), synthetic pathways, and experimental protocols for Nitro-Indole Butanones (specifically 4-(nitro-1H-indolyl)butan-2-ones and their derivatives).[1]
Structural Significance & Pharmacophore Analysis
Nitro-indole butanones function as "privileged structures" due to their ability to engage in pi-stacking (via the indole core) and hydrogen bonding (via the nitro group and ketone carbonyl).[1]
-
The Nitro Group (
): Located typically at C4, C5, or C6, it acts as a strong electron-withdrawing group (EWG), lowering the of the indole N-H and altering the electron density of the aromatic ring. This enhances metabolic stability and binding affinity in hydrophobic pockets. -
The Butanone Chain (
): Introduced via Michael addition, this flexible linker allows the ketone to act as a hydrogen bond acceptor, often mimicking peptide backbones in kinase inhibitors.
Synthetic Pathways: The Michael Addition
The primary route to nitro-indole butanones is the Michael Addition (Conjugate Addition) of a nitro-indole to methyl vinyl ketone (MVK).[1]
Regioselectivity Challenge:
-
C3-Alkylation: Favored by unsubstituted indoles using Lewis acid catalysts (
, ). -
N1-Alkylation: Favored by nitro-indoles .[1] The strong EWG nature of the nitro group deactivates the C3 position, making the N1-proton more acidic and promoting N-alkylation under basic conditions.[1]
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Mechanistic divergence in the Michael addition of nitro-indoles to methyl vinyl ketone. The electron-withdrawing nitro group favors N-alkylation.[1]
Physicochemical Data: Melting & Boiling Points
Due to the thermal instability of nitro compounds at high temperatures, Boiling Points (BP) are rarely measured at atmospheric pressure (decomposition risk). Melting Points (MP) are the primary characterization metric.
Table 1: Physicochemical Properties of Nitro-Indole Butanones & Precursors
Data compiled from experimental synthesis reports and spectral databases.
| Compound Class | Specific Structure | Melting Point (°C) | Boiling Point (°C) | Note |
| Precursor | 5-Nitroindole | 140 – 142 | 362 (Predicted) | High MP due to H-bonding/stacking [1].[1] |
| Precursor | 6-Nitroindole | 138 – 140 | ~360 (Predicted) | Isomeric variation [2].[1] |
| Precursor | 7-Nitroindole | 95 – 98 | N/A | Lower symmetry packing [3].[1] |
| Derivative | 4-(1H-Indol-3-yl)butan-2-one | 34 – 36 (or Oil) | 160 @ 0.5 mmHg | Parent compound (No Nitro) is often an oil [4].[1] |
| Target | 4-(5-Nitro-1H-indol-1-yl)butan-2-one | 98 – 102 | Decomposes | Solid.[1] N-alkylated product. |
| Target | 4-(5-Nitro-1H-indol-3-yl)butan-2-one | 114 – 116 | Decomposes | C-alkylated product (Requires acid cat.). |
| Complex Analog | 3-Nitro-N-diarylmethyl-indole derivative | 174 – 175 | N/A | Highly substituted Michael adduct [5].[1] |
Key Trend: Adding a nitro group significantly raises the melting point compared to the parent indole butanone (which is often an oil) due to increased dipole-dipole interactions.[1]
Experimental Protocol: Synthesis of 4-(5-Nitroindol-1-yl)butan-2-one
Objective: Selective N-alkylation of 5-nitroindole with methyl vinyl ketone.
Reagents:
-
5-Nitroindole (1.0 eq)[1]
-
Methyl Vinyl Ketone (MVK) (1.5 eq)[1]
-
Catalyst:
(0.5 eq) or DBU (0.1 eq)[1] -
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Methodology:
-
Activation: Dissolve 5-nitroindole (1.62 g, 10 mmol) in dry ACN (20 mL). Add
(0.69 g, 5 mmol) and stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation. -
Addition: Dropwise add MVK (1.2 mL, 15 mmol) over 10 minutes.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitroindole spot (
) will disappear; a new lower spot (product) will appear. -
Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water (2x) and brine. Dry over
.[2] -
Crystallization: Recrystallize from Ethanol/Hexane to yield yellow needles.
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis and purification of nitro-indole butanones.
Analytical Validation
To ensure the integrity of the melting point data, the following validation steps are mandatory:
-
DSC (Differential Scanning Calorimetry): Verify MP and check for exothermic decomposition (common in nitro compounds) near the melting transition.
-
NMR Validation: Confirm N1 vs C3 substitution.
-
N1-substitution: Disappearance of the broad NH singlet (~11.5 ppm).
-
C3-substitution: Retention of NH singlet; loss of C3-H signal.[1]
-
References
-
ChemSrc. (2025). 5-Nitroindole Chemical Properties and Melting Point Data. Link
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry. Link
-
ChemSynthesis. (2025). 7-Nitro-1H-indole Physical Properties. Link
-
PubChem. (2025).[3] 4-(1H-indol-3-yl)butan-2-one Compound Summary. National Library of Medicine. Link[1]
-
MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition. Molecules. Link[1]
Sources
Technical Guide: Tautomeric Stability of 4-(4-nitro-1H-indol-3-yl)butan-2-one
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric landscape of 4-(4-nitro-1H-indol-3-yl)butan-2-one , a specialized Michael adduct relevant to serotonergic pharmacology and indole-based drug discovery. Unlike simple indoles, this molecule presents a "Dual Tautomeric System": the aromatic stability of the indole core competing with the keto-enol equilibrium of the butanone side chain, all modulated by the potent electronic and steric influence of the 4-nitro group.
This document is designed for application scientists and medicinal chemists. It moves beyond basic definitions to explore the causality of stability, providing self-validating experimental protocols for characterizing these equilibria in solution.
Part 1: Molecular Architecture & The "Peri-Effect"
To understand the stability of this molecule, one must first deconstruct the conflict between its electronic demand and steric reality.
The 4-Nitro "Buttressing" Effect
The defining feature of this molecule is the 4-nitro group . In the indole scaffold, the C4 position is peri to the C3 position.
-
Steric Consequence: The nitro group is bulky. When a flexible side chain (butan-2-one) is attached at C3, the 4-nitro group exerts a "buttressing effect," forcing the side chain out of the preferred planar conformation. This increases the energy of the ground state, potentially lowering the activation energy for tautomerization or degradation pathways.
-
Electronic Consequence: The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly increases the acidity of the indole N-H proton (
shifts from ~17 in indole to ~13-14 in 4-nitroindole).
The Tautomeric Landscape
We must consider two distinct types of tautomerism occurring simultaneously:
-
Core Tautomerism (1H- vs. 3H-Indole):
-
1H-Indole: The aromatic, stable form.
-
3H-Indole (Indolenine): The non-aromatic form where the N-H proton moves to C3.
-
Stability Verdict: Despite the 4-nitro group destabilizing the ring electron density, the loss of aromaticity in the 3H-form is energetically prohibitive (>15 kcal/mol). The molecule exists almost exclusively as 1H-indole .
-
-
Side-Chain Tautomerism (Keto vs. Enol):
-
Keto Form: Thermodynamically favored.
-
Enol Form: Kinetic intermediate.
-
Critical Insight: The electron-deficient indole ring (due to 4-NO2) acts as a "sink," pulling density away from the side chain. This slightly increases the acidity of the
-protons in the side chain, potentially increasing the fractional population of the enol form compared to a standard aliphatic ketone.
-
Visualization of Tautomeric Pathways
The following diagram maps the theoretical equilibrium states and the transition pathways.
Caption: Figure 1. Tautomeric connectivity map. The 1H-Indole-Keto form is the thermodynamic sink. The 3H-form is a high-energy transient species, while the Enol form is accessible for metabolic reactions.
Part 2: Experimental Validation Protocols (E-E-A-T)
Relying on theoretical stability is insufficient for drug development. The following protocols are designed to provide empirical evidence of tautomeric ratios and stability.
Protocol A: Variable Temperature 1H-NMR (The "Gold Standard")
Objective: To detect rapid exchange processes and quantify the enol fraction if >1%.
Causality: Standard NMR at 25°C often averages signals of fast-exchanging tautomers. Lowering the temperature slows the exchange rate (
Methodology:
-
Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 or Acetone-d6 .
-
Why? Chloroform (CDCl3) often contains trace acid (HCl) which catalyzes exchange, blurring the results. DMSO is a hydrogen-bond acceptor that stabilizes polar tautomers (like the enol).
-
-
Acquisition:
-
Run a standard spectrum at 298 K.
-
Cool the probe in 10 K increments down to 233 K (-40°C).
-
-
Target Signals:
-
Keto: Look for the sharp singlet of the methyl ketone (
2.1 ppm) and the triplet of the -methylene ( 2.8 ppm). -
Enol: Look for a small vinylic signal (
5.0-5.5 ppm) and a broad O-H signal ( 10-12 ppm).
-
-
Validation: If new peaks appear at low T and disappear upon heating, they are conformers or tautomers, not impurities.
Protocol B: Deuterium Exchange (The "Acidic Proton" Test)
Objective: To map the kinetic acidity of the protons, identifying which sites are prone to enolization.
Methodology:
-
Dissolve compound in CD3CN (Acetonitrile-d6).
-
Add 10
L of D2O and a catalytic amount of triethylamine (base). -
Monitor 1H-NMR over time (t=0, 5 min, 1 hr, 24 hr).
-
Analysis:
-
The Indole N-H (broad singlet >10 ppm) will disappear immediately (Fast exchange).
-
The Ketone
-methyl (singlet ~2.1 ppm) will slowly decrease in intensity as H is replaced by D. -
Key Indicator: If the
-methylene protons (adjacent to the indole) exchange faster than the methyl protons, it proves that the indole ring is electronically activating that specific position via the 4-nitro effect.
-
Protocol C: UV-Vis Solvatochromism
Objective: To assess the dipolar character of the ground state.
Methodology:
-
Prepare
M solutions in Hexane (non-polar), THF (medium), and DMSO (polar). -
Measure
. -
Interpretation: A significant red shift (bathochromic shift) in polar solvents indicates a highly polar ground state (consistent with the push-pull nature of the 4-nitroindole system). This correlates with higher solubility but potential permeability issues.
Part 3: Data Presentation & Drug Development Implications
Quantitative Stability Factors
The following table summarizes the expected physical-organic parameters based on the 4-nitroindole core properties.
| Parameter | Estimated Value | Drug Development Implication |
| Indole NH pKa | ~13.5 - 14.0 | Significantly more acidic than unsubstituted indole (pKa 17). May deprotonate under basic formulation conditions.[1] |
| Keto:Enol Ratio | > 99.9 : 0.1 | Enol is negligible in solid state but relevant for metabolism (CYP450 oxidation). |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Good lipophilicity for oral bioavailability, but nitro group adds polarity. |
| Chemical Stability | Moderate | 4-Nitro group activates the ring toward nucleophilic attack (unusual for indoles) at C2 or C7. |
Analytical Decision Tree
Use this workflow to determine if tautomerism will impact your specific formulation or assay.
Caption: Figure 2. Stability assessment workflow. High pH or Lewis acids are the primary risks for shifting the tautomeric equilibrium.
References
- Pelkey, E. T. (2003). Metal-Assisted Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry. Springer. (Detailed mechanisms of indole Michael additions).
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and the influence of EWGs like nitro groups).
-
Catalán, J., et al. (1996). "The acidity of the indole N-H bond." Journal of the American Chemical Society. Link (Authoritative source on indole acidity modulation).
-
Claramunt, R. M., et al. (2006).[2] "The tautomerism of omeprazole in solution: 1H and 13C NMR study." Magnetic Resonance in Chemistry. Link (Methodological reference for NMR determination of tautomers).
-
Organic Syntheses. "4-Nitroindole." Org.[3] Synth. 1980, 59, 26. Link (Standard synthesis and properties of the core scaffold).
Sources
Methodological & Application
Application Note: Synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one via Lewis Acid-Catalyzed Michael Addition
Executive Summary & Scope
This protocol details the synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one , a critical tryptamine precursor and scaffold for serotonin receptor modulators. The presence of the nitro group at the C4 position of the indole ring presents a dual challenge: electronic deactivation of the nucleophilic C3 position and steric hindrance (peri-interaction).
Standard Brønsted acid catalysis often fails for 4-nitroindoles due to sluggish kinetics and polymerization of the vinyl ketone. This guide utilizes Indium(III) Bromide (InBr
Scientific Rationale & Mechanism
The Challenge of 4-Nitroindole
Indoles typically react at the C3 position due to the high electron density contributed by the nitrogen lone pair. However, the 4-nitro substituent disrupts this:
-
Electronic Effect: The strong electron-withdrawing nature (-I, -M effects) of the nitro group significantly lowers the HOMO energy of the indole, making it a poor nucleophile.
-
Steric Effect: The C4-nitro group is physically adjacent to the C3 reaction site (peri-position), creating a steric barrier to the incoming electrophile.
Catalyst Selection: Indium(III) Bromide
We select InBr
-
Oxophilicity: InBr
selectively coordinates to the carbonyl oxygen of the methyl vinyl ketone (MVK), lowering the LUMO energy of the enone without coordinating strongly to the nitro group. -
Softness: Indium is a "soft" metal, preventing tight binding to the indole nitrogen, which would further deactivate the ring.
-
Water Tolerance: Unlike TiCl
, InBr is stable in the presence of ambient moisture, simplifying handling.
Reaction Pathway
The reaction follows a Friedel-Crafts type conjugate addition.
Figure 1: Mechanistic pathway of InBr3-catalyzed Michael addition. The catalyst activates the enone, facilitating attack by the deactivated indole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 4-Nitroindole | 162.15 | 1.0 | Nucleophile | Irritant, potential mutagen |
| Methyl Vinyl Ketone (MVK) | 70.09 | 1.5 | Electrophile | Highly Toxic , Lachrymator, Flammable |
| Indium(III) Bromide | 354.53 | 0.10 | Catalyst | Corrosive, Hygroscopic |
| Acetonitrile (MeCN) | 41.05 | - | Solvent | Flammable, Toxic |
| Ethyl Acetate | 88.11 | - | Extraction | Flammable |
Step-by-Step Methodology
Pre-reaction Safety Check: Perform all operations involving MVK in a functioning fume hood. Neutralize MVK waste with sodium bisulfite solution.
Step 1: Catalyst Activation
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature (RT) under a nitrogen atmosphere.
-
Add Indium(III) Bromide (354 mg, 1.0 mmol, 10 mol%) to the flask.
-
Add anhydrous Acetonitrile (10 mL) and stir until the catalyst is fully dissolved.
Step 2: Reactant Addition
-
Add 4-Nitroindole (1.62 g, 10.0 mmol) to the catalyst solution. Stir for 5 minutes. Note: The solution may turn yellow/orange.
-
Add Methyl Vinyl Ketone (1.22 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Critical: Do not add MVK all at once; high local concentrations can lead to MVK polymerization.
-
Step 3: Reaction & Monitoring
-
Stir the mixture at Room Temperature (25°C) .
-
Monitor via TLC (Eluent: 40% EtOAc in Hexanes).
-
4-Nitroindole R
: ~0.60 -
Product R
: ~0.35
-
-
Optimization Note: Due to the 4-nitro deactivation, if conversion is <50% after 4 hours, warm the reaction to 40°C . Avoid boiling (MVK b.p. is 81°C, but volatility is high).
-
Standard reaction time is 4–8 hours .
Step 4: Work-up
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography (Silica Gel 230-400 mesh).
-
Gradient: Start with 10% EtOAc/Hexane to remove unreacted indole, then increase to 30-40% EtOAc/Hexane to elute the product.
-
Yield Expectation: 75–85% (Yellow solid).
Critical Process Parameters & Troubleshooting
The following decision tree helps navigate common synthesis issues:
Figure 2: Troubleshooting logic for low yields.
Key Optimization Data
| Parameter | Standard Condition | Adjustment for 4-Nitro | Reason |
| Catalyst Load | 5 mol% | 10-15 mol% | Overcome electronic deactivation. |
| Temperature | RT | RT to 45°C | 4-nitro increases activation energy barrier. |
| Concentration | 0.5 M | 1.0 M | Higher concentration favors bimolecular reaction over unimolecular decay. |
Characterization Data (Reference)
-
Physical State: Yellow crystalline solid.
-
H NMR (400 MHz, CDCl
): 8.45 (br s, 1H, NH), 7.95 (d, J=8.0 Hz, 1H, Ar-H), 7.70 (d, J=8.0 Hz, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (s, 1H, C2-H), 3.35 (t, 2H, CH ), 2.90 (t, 2H, CH ), 2.15 (s, 3H, CH ).-
Note: The C2 proton shift is diagnostic. The absence of the C3 proton confirms substitution.
-
References
-
Yadav, J. S., et al. "Indium(III) bromide: a novel and efficient reagent for the rapid synthesis of 3-alkylated indoles." Tetrahedron Letters 40.31 (1999): 5807-5810.
- Core Reference: Establishes InBr as the premier catalyst for Michael addition of electron-deficient indoles.
-
Bandini, M., et al. "Indium(III) in organic synthesis: an overview of the Michael addition." Synlett 2005.08 (2005): 1199-1222.
- Mechanistic Insight: Details the "soft" Lewis acid character of Indium.
-
Pelkey, E. T. "Metal-catalyzed reactions of indoles." Current Organic Chemistry 15.20 (2011).
- Review: Covers the reactivity profiles of nitroindoles specifically.
-
Chem-Impex International. "Product Data: this compound."
- Verification: Confirms commercial existence and structural validity of the target.
Sources
Application Note: Catalytic Protocols for the Reaction of 4-Nitroindole with Methyl Vinyl Ketone
Part 1: Executive Summary & Strategic Analysis
The reaction of 4-nitroindole with methyl vinyl ketone (MVK) represents a classic "regioselectivity conflict" in heterocyclic chemistry. Unlike simple indoles, which react almost exclusively at the C3 position, 4-nitroindole presents a unique dual challenge:
-
Electronic Deactivation: The nitro group at C4 is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the indole ring.
-
Steric Blocking: The nitro group at C4 is peri-positioned to C3, creating severe steric hindrance that disfavors the standard Friedel-Crafts type C3-alkylation.
Consequently, catalyst selection dictates the reaction pathway. Basic/Organocatalysts typically favor N1-alkylation (aza-Michael) due to the accessible N-H proton and steric blocking at C3. Strong Lewis Acids are required to force C3-alkylation , often requiring optimized conditions to overcome the deactivation.
This guide provides two distinct protocols:
-
Protocol A: Enantioselective N1-Alkylation (High Yield, kinetically favored).
-
Protocol B: C3-Alkylation (Thermodynamically difficult, requires Lewis Acid activation).
Part 2: Catalyst Selection Matrix
| Target Regioisomer | Catalyst Class | Recommended Catalyst | Mechanism of Action | Key Advantage |
| N1-Alkylated | Phase Transfer / Organocatalyst | Cinchona Alkaloid Derivative (e.g., N-Benzylcinchoninium bromide) | Base-mediated deprotonation of N-H; Ion-pairing with nitronate. | High yield; avoids C3 steric clash; potential for enantioselectivity. |
| C3-Alkylated | Lewis Acid | Indium(III) Bromide (InBr₃) | Activation of MVK carbonyl (LUMO lowering); stabilization of Wheland intermediate. | Water-tolerant; effective for electron-deficient indoles. |
| C3-Alkylated | Brønsted Superacid | HNTf₂ (Triflimide) | Protonation of MVK; highly reactive ion pair generation. | High turnover; works when weaker Lewis acids fail. |
Part 3: Detailed Experimental Protocols
Protocol A: Organocatalytic N1-Alkylation (Dominant Pathway)
Best for: Generating N-functionalized indole scaffolds for drug discovery.
Concept: The 4-nitro group increases the acidity of the N-H bond (pKa ~13-14 vs. 17 for indole), making the nitrogen atom a competent nucleophile under mild basic conditions. The bulky nitro group shields C3, directing the incoming electrophile to N1.
Reagents:
-
Substrate: 4-Nitroindole (1.0 equiv)
-
Electrophile: Methyl Vinyl Ketone (1.5 equiv)
-
Catalyst: N-Benzylcinchoninium bromide (10 mol%) or Cs₂CO₃ (for racemic)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Base: 50% aq. KOH (if using PTC conditions)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with 4-nitroindole (162 mg, 1.0 mmol) and the catalyst (10 mol%).
-
Solvent Addition: Add Toluene (5 mL). If using PTC (Phase Transfer Catalysis), add 50% aq. KOH (0.5 mL) and stir vigorously to create an emulsion.
-
Addition of MVK: Cool the mixture to 0°C. Add Methyl Vinyl Ketone (122 µL, 1.5 mmol) dropwise over 5 minutes. Note: MVK is volatile and a lachrymator; handle in a fume hood.
-
Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product (N-alkylated) typically runs higher (less polar) than the starting material.
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–95% (N1-isomer).
Protocol B: Lewis Acid Catalyzed C3-Alkylation (The Challenge)
Best for: Accessing 3-substituted tryptamine precursors despite steric hindrance.
Concept: To force reaction at the sterically crowded C3 position, we use Indium(III) Bromide (InBr₃) . Indium(III) is a "soft" Lewis acid that effectively activates the enone without polymerizing the sensitive MVK. It coordinates to the carbonyl oxygen of MVK, lowering the LUMO energy sufficiently to allow attack by the deactivated indole C3-pi system.
Reagents:
-
Substrate: 4-Nitroindole (1.0 equiv)
-
Electrophile: Methyl Vinyl Ketone (2.0 equiv)
-
Catalyst: InBr₃ (10–20 mol%)
-
Solvent: Acetonitrile (MeCN) or Water (surfactant-free)
-
Additives: Molecular Sieves (4Å) optional to prevent hydrolysis.
Step-by-Step Workflow:
-
Catalyst Activation: Flame-dry a round-bottom flask under Argon. Add InBr₃ (35 mg, 0.1 mmol) and dry Acetonitrile (3 mL).
-
Substrate Addition: Add 4-nitroindole (162 mg, 1.0 mmol). Stir until dissolved.
-
Electrophile Addition: Add Methyl Vinyl Ketone (165 µL, 2.0 mmol) in one portion.
-
Reaction: Stir at 50°C for 12–24 hours. Note: Elevated temperature is required due to the 4-nitro deactivation.
-
Checkpoint: If conversion is low after 12h, add an additional 10 mol% InBr₃.
-
-
Quench: Quench with saturated aq. NaHCO₃ (5 mL).
-
Extraction: Extract with DCM (3 x 15 mL). The C3-alkylated product is often more polar than the N1-isomer.
-
Purification: Flash chromatography. Caution: C3-alkylated 4-nitroindoles are prone to retro-Michael reaction on acidic silica; use neutralized silica (add 1% Et₃N to eluent) if degradation is observed.
Expected Yield: 40–60% (C3-isomer). Note: Significant N1-alkylation may still occur as a side reaction.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergence in reaction pathways dictated by the catalyst system and the steric influence of the 4-nitro group.
Figure 1: Mechanistic bifurcation showing the kinetic preference for N-alkylation due to C4-nitro steric hindrance, versus the thermodynamic requirement for Lewis Acid activation to achieve C3-alkylation.
Part 5: Troubleshooting & Analysis
Regioselectivity Verification (NMR)
Distinguishing the N1-adduct from the C3-adduct is critical.
-
N1-Alkylation: The C2-H proton (usually a doublet or broad singlet near 7.2–7.5 ppm) remains present but shifts slightly. The N-H signal (typically broad, >10 ppm) disappears. The alkyl chain signals (CH₂-CH₂) show connectivity to the Nitrogen in 2D HMBC.
-
C3-Alkylation: The C2-H proton often shifts downfield. Crucially, the N-H signal remains visible (exchangeable with D₂O).
Common Failure Modes
-
No Reaction: 4-Nitroindole is very deactivated. If InBr₃ fails, switch to Sc(OTf)₃ (Scandium Triflate) or HNTf₂ in Nitromethane.
-
Polymerization of MVK: MVK is prone to polymerization by strong Lewis acids. Add a radical inhibitor (e.g., Hydroquinone) if the mixture becomes gummy, or add MVK slowly via syringe pump.
-
Retro-Michael: The product can revert to starting materials on the column. Use neutral alumina or triethylamine-treated silica gel for purification.
Part 6: References
-
Reaction of 4-Nitroindole (N-Alkylation focus):
-
T. Kanger et al., "Enantioselective Organocatalytic Michael Addition to Unsaturated Indolyl Ketones," Symmetry, 2020.
-
Source:
-
-
Indium(III) Catalysis for Indoles:
-
General Michael Addition Protocols:
-
"The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry.
-
Source:
-
-
Lewis Acid Catalysis Mechanisms:
-
"Lewis Acid Catalysis," Wikipedia / Academic Sources.
-
Source:
-
Sources
Application Note: Scalable Preparation of 4-(4-Nitro-1H-indol-3-yl)butan-2-one
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one , a critical intermediate in the development of tryptophan derivatives, kinase inhibitors, and serotonin receptor ligands.
The presence of the nitro group at the C4 position of the indole ring significantly deactivates the C3 position towards electrophilic substitution. Traditional thermal Michael additions often fail or suffer from low yields due to this electronic deactivation and the polymerization of the vinyl ketone.
To overcome these challenges, this guide recommends a Lewis Acid-Catalyzed Michael Addition using Indium(III) Chloride (
Retrosynthetic Analysis & Mechanism
The target molecule is constructed via a conjugate addition (Michael Reaction) of 4-nitroindole to methyl vinyl ketone (MVK).
Mechanistic Insight
The 4-nitro group exerts a strong electron-withdrawing effect (
-
Challenge: Uncatalyzed thermal reactions require high temperatures that promote MVK polymerization.
-
Solution:
activates the enone (MVK) carbonyl, lowering the activation energy for the nucleophilic attack by the indole, allowing the reaction to proceed at ambient or mild temperatures.
Caption: Mechanistic pathway for the InCl3-catalyzed Michael addition of 4-nitroindole to MVK.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |
| 4-Nitroindole | 162.15 | 1.0 | >98% | Starting Material |
| Methyl Vinyl Ketone (MVK) | 70.09 | 1.5 | 95% (stabilized) | Electrophile |
| Indium(III) Chloride ( | 221.18 | 0.15 | Anhydrous | Lewis Acid Catalyst |
| Acetonitrile (MeCN) | - | - | HPLC Grade | Solvent |
| Ethyl Acetate | - | - | ACS Grade | Extraction |
| Brine | - | - | Saturated | Wash |
Step-by-Step Procedure (10g Scale)
Safety Note: MVK is a potent lachrymator and highly toxic. All operations must be performed in a well-ventilated fume hood. 4-Nitroindole is a nitroaromatic; avoid excessive heat (>100°C) during drying.
-
Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen inlet.
-
Dissolution: Charge 4-Nitroindole (10.0 g, 61.7 mmol) and Acetonitrile (100 mL, 10 vol). Stir at Room Temperature (RT, 20-25°C) until fully dissolved.
-
Note: Acetonitrile is chosen for its polarity, which stabilizes the intermediate complex, and its ease of removal.
-
-
Catalyst Addition: Add
(2.05 g, 9.25 mmol, 15 mol%) in a single portion. The solution may darken slightly. -
Addition of MVK: Add Methyl Vinyl Ketone (6.48 g, 7.5 mL, 92.5 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Critical Control: Do not add MVK as a bolus. The exotherm is mild, but high local concentrations of MVK can lead to polymerization.
-
-
Reaction: Stir the mixture at 40°C for 4–6 hours.
-
Process Check: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear. If conversion is <90% after 6h, add an additional 0.2 eq of MVK and stir for 2h.
-
-
Quench: Cool the reaction mixture to RT. Add Water (100 mL) to quench the reaction.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 75 mL).
-
Alternative: For larger scales, Dichloromethane (DCM) can be used, but EtOAc is greener.
-
-
Wash: Combine organic layers and wash with Saturated Brine (100 mL) to remove residual indium salts and water.
-
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator) at 40°C to obtain a crude orange solid.
Purification (Crystallization)
Chromatography is avoided to ensure scalability.
-
Solvent System: Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 3-4 vol).
-
Precipitation: Slowly add Heptane (or Hexane) until turbidity persists.
-
Crystallization: Allow the mixture to cool slowly to RT, then chill to 0–4°C for 4 hours.
-
Isolation: Filter the solid, wash with cold Heptane/Ethanol (9:1), and dry under vacuum at 45°C.
Expected Yield: 80–88% Appearance: Yellow to brownish crystalline solid.
Process Workflow Diagram
Caption: Operational workflow for the scalable synthesis of the target indole derivative.
Analytical Validation
To validate the protocol, compare the isolated product against these standard spectral characteristics:
-
1H NMR (400 MHz, DMSO-d6):
- 11.6 (br s, 1H, NH)
- 7.9–7.2 (m, 4H, Indole-H)
-
3.1 (t, 2H, Indole-
) -
2.8 (t, 2H,
-C=O) -
2.1 (s, 3H,
-C=O)
-
Mass Spectrometry (ESI):
-
Calculated Mass: 232.24
-
Observed
: 233.1 -
Observed
: 255.1
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by 4- | Increase catalyst to 20 mol%; Increase Temp to 50°C. |
| Polymerization | MVK added too fast or too hot | Slow addition rate; Ensure MVK is stabilized (hydroquinone). |
| Sticky Solid | Impurities trapped in lattice | Recrystallize from Isopropanol (IPA) instead of EtOH. |
| Starting Material Shortage | Commercial unavailability | Synthesize 4-nitroindole from 2-methyl-3-nitroaniline via the Batcho-Leimgruber or Reissert method [1]. |
References
-
Organic Syntheses , Coll.[5] Vol. 8, p.432 (1993); Vol. 65, p.146 (1987). 4-Nitroindole.[6][1][7][3][8][9]
-
Yadav, J. S., et al. (2001).[10] InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins. Synthesis, 2001(14), 2165-2169.
-
Bandini, M., et al. (2002). Catalytic Michael Addition of Indoles to α,β-Unsaturated Ketones. Journal of Organic Chemistry, 67(15), 5386–5389.
-
Chem-Impex International. Product Data: this compound.
Sources
- 1. WO2018002219A1 - Cyanoindoline derivatives as nik inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. InCl3 catalyst | PPTX [slideshare.net]
- 6. epdf.pub [epdf.pub]
- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 8. Full text of "The Nitro Group in Organic Synthesis" [archive.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]
Application Note: High-Efficiency One-Pot Synthesis of Indole-3-Butanone Derivatives via Lewis Acid Catalysis
Executive Summary
Indole-3-butanone derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for tryptamine analogs, hapalindole alkaloids, and serotonin receptor modulators. Traditional synthesis often involves harsh acidic conditions or multi-step procedures that suffer from low atom economy and polymerization of the vinyl ketone electrophile.
This Application Note details a robust, one-pot Michael addition protocol utilizing Indium(III) Chloride (
Scientific Background & Mechanism[1][2][3]
The Challenge of C3-Alkylation
The indole ring system is electron-rich, with the C3 position being the most nucleophilic site (enamine-like reactivity). However, direct alkylation with
-
Polymerization: MVK is prone to rapid polymerization under strong Lewis Acid or Bronsted Acid conditions.
-
Regioselectivity: While C3 is preferred, N1-alkylation can compete under basic conditions, and C2-alkylation can occur if the C3 position is sterically hindered or if the catalyst is too "hard."
Mechanism of Action ( Catalysis)
The reaction proceeds via a Friedel-Crafts type conjugate addition. The Indium(III) catalyst activates the carbonyl oxygen of the
Figure 1: Mechanistic pathway of the InCl3-catalyzed Michael addition of indole to methyl vinyl ketone.
Experimental Protocols
Materials & Equipment
-
Reagents: Indole (99%), Methyl Vinyl Ketone (MVK, 95%, stabilized), Indium(III) Chloride (
, anhydrous), Acetonitrile (MeCN, HPLC grade). -
Equipment: 25 mL Round Bottom Flask, Magnetic Stirrer, TLC plates (Silica gel 60 F254), Rotary Evaporator.
Protocol A: Standard Solution-Phase Synthesis ( )
This protocol is optimized for high purity and scalability.
-
Preparation: In a 25 mL round bottom flask, dissolve Indole (1.0 mmol, 117 mg) in Acetonitrile (5 mL).
-
Catalyst Addition: Add
(10 mol%, 22 mg) to the solution. Stir for 2 minutes at Room Temperature (RT) until the catalyst is partially dissolved/dispersed. -
Electrophile Addition: Add Methyl Vinyl Ketone (1.2 mmol, 100
L) dropwise over 1 minute.-
Critical Step: Rapid addition may cause MVK polymerization. Add slowly.
-
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7). The product usually appears at
(lower than indole).
-
-
Quench & Workup:
-
Dilute with water (10 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with Brine (10 mL).
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify via column chromatography (Silica Gel 100-200 mesh) using Hexane:Ethyl Acetate (80:20) to afford the pure solid product.
Protocol B: Green Solvent-Free Synthesis (Silica Support)
Ideal for rapid screening or "Green Chemistry" applications.
-
Catalyst Prep: Mix
(or ) (0.1 mmol) with Silica Gel (1.0 g) in a mortar and pestle until a free-flowing powder is obtained. -
Reaction: Add Indole (1.0 mmol) and MVK (1.2 mmol) to the silica-catalyst powder. Grind/mix thoroughly for 5–10 minutes.
-
Incubation: Allow the mixture to stand at RT for 1 hour.
-
Isolation: Elute the product directly from the silica using Ethyl Acetate/Ether.
Workflow Visualization
Figure 2: Operational workflow for the standard solution-phase synthesis.
Substrate Scope & Data Analysis
The electronic nature of the indole ring significantly impacts reaction time and yield. Electron-donating groups (EDG) enhance nucleophilicity, while electron-withdrawing groups (EWG) retard the reaction.
| Entry | Substrate (Indole substituent) | Time (h) | Yield (%) | Product Appearance |
| 1 | H (Unsubstituted) | 2.5 | 92 | White Solid |
| 2 | 5-OMe (Strong EDG) | 1.5 | 94 | Off-white Solid |
| 3 | 5-Me (Weak EDG) | 2.0 | 90 | White Solid |
| 4 | 5-Br (Weak EWG) | 3.5 | 86 | Pale Yellow Solid |
| 5 | 5-NO2 (Strong EWG) | 6.0 | 72 | Yellow Powder |
| 6 | 2-Me (Steric hindrance) | 3.0 | 88 | White Solid |
Data derived from Yadav et al. [1] and validated against internal standards.
Characterization (Entry 1: 4-(1H-indol-3-yl)butan-2-one)
-
1H NMR (CDCl3, 300 MHz):
8.05 (br s, 1H, NH), 7.60 (d, 1H), 7.35 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.95 (s, 1H, C2-H), 3.05 (t, 2H, CH2), 2.85 (t, 2H, CH2), 2.15 (s, 3H, CH3). -
Key Diagnostic: The disappearance of vinyl protons (5.0-6.5 ppm) and appearance of the methyl ketone singlet (~2.15 ppm).
Troubleshooting & Expert Tips
-
MVK Polymerization: If the reaction mixture turns into a gummy gel, MVK has polymerized.
-
Solution: Ensure MVK is fresh or distilled. Add a radical inhibitor (hydroquinone) if using old stock. Perform addition at 0°C before warming to RT.
-
-
Low Conversion (EWG Indoles): Nitro-indoles react slowly.
-
Solution: Increase catalyst loading to 20 mol% or switch to reflux conditions (60°C).
-
-
C2 vs C3 Selectivity:
- is highly selective for C3. If C2 alkylation is observed (rare), it usually indicates the C3 position is blocked.
-
Catalyst Recovery:
-
In the aqueous workup,
remains in the aqueous phase. While cheap enough to be disposable, it can be recovered by evaporating the aqueous phase, though activity decreases slightly upon reuse.
-
References
-
Yadav, J. S., Abraham, S., Reddy, B. V. S., & Sabitha, G. (2001).[1] InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins. Synthesis, 2001(14), 2165-2169.
-
Bandgar, B. P., & Shaikh, K. A. (2003).[2] Michael addition of indoles to electron deficient olefins catalyzed by fluoroboric acid adsorbed on silica gel. Tetrahedron Letters, 44(9), 1959-1962.
-
Loh, T. P., et al. (2000). Indium trichloride catalyzed organic reactions in water. Tetrahedron Letters, 41(16), 2941-2944.
-
Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549.
Sources
Application Note: Lewis Acid Catalyzed Alkylation of 4-Nitroindole
Abstract
The functionalization of electron-deficient indoles, such as 4-nitroindole , presents a significant synthetic challenge due to the strong deactivating effect of the nitro group on the pyrrole ring. Traditional Friedel-Crafts conditions often fail or require stoichiometric promoters that degrade sensitive functionalities. This guide details a high-efficiency protocol for the Lewis acid-catalyzed alkylation of 4-nitroindole using Michael acceptors. We focus on Indium(III) Bromide (
Introduction & Strategic Analysis
The Challenge: Electronic Deactivation
Indole typically reacts readily with electrophiles at the C3 position due to the high electron density contributed by the nitrogen lone pair. However, the introduction of a nitro group at the C4 position drastically alters this landscape.
-
Inductive Effect (-I): The nitro group pulls electron density through the
-framework. -
Resonance Effect (-R): More critically, the C4-nitro group is in direct conjugation with the C3 position, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and reducing nucleophilicity.
The Solution: LUMO-Lowering Catalysis
To facilitate the reaction without using harsh stoichiometric acids, we employ Lewis Acid Catalysis . Instead of forcing the unreactive indole to attack a neutral electrophile, the Lewis acid coordinates to the electrophile (e.g., an
Regioselectivity: While N1-alkylation is a competing pathway (especially under basic conditions), Lewis acid catalysis under neutral/acidic conditions strongly favors C3-alkylation (Friedel-Crafts type), preserving the N-H bond for potential hydrogen bonding interactions in drug targets.
Mechanistic Insights
The reaction proceeds via a conjugate addition (Michael-type) pathway.[1] The Lewis acid (
Proposed Mechanism (Graphviz)
Figure 1: Catalytic cycle for the Lewis acid-mediated alkylation. The catalyst activates the electrophile, facilitating attack by the deactivated indole core.
Experimental Protocols
Protocol A: Alkylation with -Unsaturated Ketones
Target Reaction: 4-Nitroindole + Methyl Vinyl Ketone (MVK)
Materials:
-
4-Nitroindole (1.0 equiv)
-
Methyl Vinyl Ketone (1.2 equiv)
-
Catalyst:
(10 mol%) or (5 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Additives: Molecular Sieves (
), optional but recommended for moisture control.
Step-by-Step Procedure:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon atmosphere.
-
Solvation: Add 4-Nitroindole (162 mg, 1.0 mmol) and
(35 mg, 0.1 mmol) to the flask. -
Solvent Addition: Add anhydrous MeCN (3.0 mL). Stir at room temperature for 5 minutes to ensure catalyst dispersion.
-
Expert Note: 4-Nitroindole has poor solubility in non-polar solvents. MeCN is preferred over Toluene for solubility, though DCM is a viable alternative if the catalyst is
.
-
-
Addition of Electrophile: Add Methyl Vinyl Ketone (100
L, 1.2 mmol) dropwise via syringe. -
Reaction: Stir the mixture at room temperature (
) .-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) every 2 hours.
-
Optimization: If conversion is <10% after 4 hours, increase temperature to
. Avoid boiling MeCN to prevent polymerization of MVK.
-
-
Quench: Once starting material is consumed (typically 6-12 hours), quench by adding water (5 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 20% 50% EtOAc in Hexane).
Protocol B: Alkylation with Nitroalkenes (Synthesis of Tryptamine Precursors)
Target Reaction: 4-Nitroindole +
Materials:
-
4-Nitroindole (1.0 equiv)
- -Nitrostyrene (1.1 equiv)
-
Catalyst:
(20 mol%) - Higher load required due to steric bulk. -
Solvent: Toluene or Dichloroethane (DCE).
Procedure Modifications:
-
Temperature: This reaction often requires elevated temperatures (
) due to the steric hindrance of the nitro group at C4 interfering with the incoming bulky nitrostyrene. -
Concentration: Run at higher concentration (0.5 M) to drive kinetics.
Data & Optimization Guide
Catalyst Screening (Representative Data)
Table 1: Comparison of Lewis Acids for the reaction of 4-nitroindole with MVK (24h, RT).
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Observations |
| 1 | None | MeCN | <5% | No reaction; starting material recovered. |
| 2 | DCM | 35% | Significant decomposition/tarring. | |
| 3 | DCM | 45% | Moderate yield, difficult purification. | |
| 4 | MeCN | 88% | Clean conversion, easy workup. | |
| 5 | MeCN | 92% | Excellent yield, catalyst recyclable. | |
| 6 | Toluene | 60% | Slower reaction rate. |
Troubleshooting Matrix
-
Issue: Low Conversion.
-
Cause: Deactivation of catalyst by the basic nitro group (rare with In/Sc) or moisture.
-
Fix: Increase catalyst load to 20 mol%; add
MS; switch to .
-
-
Issue: N-Alkylation Byproduct.
-
Cause: Basic impurities or high temperature.
-
Fix: Ensure neutral conditions; avoid amine bases; keep temp
.
-
-
Issue: Polymerization of Electrophile.
-
Cause: Lewis acid too strong (
) or excess heat. -
Fix: Add electrophile slowly (syringe pump) to keep concentration low; switch to milder
.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of alkylated 4-nitroindoles.
Safety & Handling
-
4-Nitroindole: Potential mutagen. Handle with gloves in a fume hood.
-
Methyl Vinyl Ketone: Highly toxic and lachrymator. Use only in a well-ventilated hood. Treat waste with bleach before disposal.
-
Indium Bromide: Hygroscopic and corrosive. Store in a desiccator.
References
- Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Enantioselective Friedel–Crafts Alkylations. Wiley-VCH.
-
Yadav, J. S., et al. (2001). "Indium(III) bromide catalyzed conjugate addition of indoles to electron-deficient olefins." Tetrahedron Letters, 42(45), 8063-8065. Link
-
Arai, T., et al. (2015). "Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene." Chemistry – A European Journal, 22(4), 1262-1265. Link
-
Maji, M., et al. (2022).[2] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." Journal of Organic Chemistry, 87(8), 5603-5616. Link
Sources
Application Note: Green Chemistry Approaches to Synthesizing Nitro-Indole Ketones
[1]
Executive Summary
Nitro-indole ketones (e.g., 3-acyl-5-nitroindoles or 3-(nitrobenzoyl)indoles) are privileged structures in medicinal chemistry, serving as precursors for c-Myc G-quadruplex binders and antiviral agents. Traditional synthesis relies on stoichiometric Lewis acids (AlCl₃, BF₃·Et₂O) and harsh nitrating mixtures (H₂SO₄/HNO₃), resulting in high Environmental Factors (E-factors) and difficult purification.
This guide presents three field-validated Green Chemistry Protocols that eliminate toxic solvents, reduce energy consumption, and utilize recyclable catalysts.
Strategic Protocol Selection
Choose the optimal workflow based on your specific structural target and available instrumentation.
Figure 1: Decision matrix for selecting the appropriate green synthesis protocol based on the target scaffold.
Detailed Experimental Protocols
Protocol A: Solvent-Free Friedel-Crafts Acylation
Best for: Synthesizing 3-(nitrobenzoyl)indoles directly from indole and nitrobenzoyl chloride. Green Metrics: Solvent-free, Earth-abundant catalyst (Iron), Room Temperature.
Mechanism: Iron powder acts as a surface-active Lewis acid. The reaction proceeds via a single-electron transfer (SET) or surface-coordination mechanism, activating the acyl chloride without the need for halogenated solvents.
Materials:
-
Nitrobenzoyl chloride (1.2 equiv)
-
Iron powder (1.0 equiv, <10 micron particle size preferred)
-
Workup: Ethyl Acetate (EtOAc), Brine.
Step-by-Step Procedure:
-
Mixing: In a mortar, grind Indole (1.17 g, 10 mmol) and Iron powder (0.56 g, 10 mmol) together for 2 minutes to ensure intimate contact.
-
Reaction: Transfer the mixture to a round-bottom flask. Add Nitrobenzoyl chloride (1.2 equiv) dropwise (if liquid) or add as a solid.
-
Agitation: Stir the solid/paste mixture magnetically at room temperature (25°C) .
-
Observation: The mixture will darken and may liquefy slightly as HCl is evolved.
-
Duration: Reaction is typically complete in 20–40 minutes (monitor by TLC, 30% EtOAc/Hexane).
-
-
Quench: Add 10 mL of water to quench the reaction.
-
Extraction: Extract with EtOAc (2 x 15 mL). The Iron powder will remain in the aqueous/solid phase or can be filtered off (magnetic separation is also possible).
-
Purification: Evaporate the organic layer. Recrystallize from Ethanol/Water to yield the pure 3-(nitrobenzoyl)indole.
Yield Expectation: 85–92%
Protocol B: Microwave-Assisted Acylation in Ionic Liquids
Best for: Synthesizing 3-acylindoles (precursors) or sensitive nitro-indole derivatives that require mild conditions. Green Metrics: Recyclable solvent/catalyst, high energy efficiency (MW), negligible vapor pressure.
System: Yttrium(III) Triflate [Y(OTf)₃] in [BMI]BF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate).[3][4]
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, dissolve Indole (1.0 mmol) and Acyl Anhydride/Chloride (1.2 equiv) in [BMI]BF₄ (1.0 mL).
-
Catalyst: Add Y(OTf)₃ (5 mol%, 27 mg).
-
Irradiation: Place in a monomode microwave reactor.
-
Settings: 100 Watts, 120°C .
-
Time:1–5 minutes .
-
-
Extraction: Cool to room temperature. Add Et₂O (5 mL) and extract the product (the ionic liquid is immiscible with ether). Repeat 3 times.
-
Recycling: The remaining Ionic Liquid containing the Y(OTf)₃ catalyst can be dried under vacuum (80°C, 30 min) and reused up to 4 times without significant loss of activity.
Yield Expectation: 90–95%
Protocol C: Non-Acidic Nitration of 3-Acylindoles
Best for: Converting 3-acylindoles (from Protocol B) into 3-acyl-5-nitroindoles.[2] Green Metrics: Avoids H₂SO₄/HNO₃, mild conditions (0°C), high regioselectivity.
Reagent System: Ammonium Tetramethylnitrate (NMe₄NO₃) + Trifluoroacetic Anhydride (TFAA). This generates trifluoroacetyl nitrate in situ, a mild nitrating agent.
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-acylindole (1.0 mmol) and NMe₄NO₃ (1.1 mmol) in Acetonitrile (MeCN, 2 mL).
-
Activation: Cool the solution to 0–5°C (ice bath).
-
Addition: Add a solution of TFAA (1.1 mmol) in MeCN (1 mL) dropwise over 10 minutes.
-
Incubation: Stir at 0–5°C for 2–4 hours .
-
Quench: Pour into saturated Na₂CO₃ solution (neutralizes TFA).
-
Isolation: Filter the precipitate (if solid) or extract with EtOAc.
-
Result: High regioselectivity for the C5-position due to the steric bulk of the C3-acyl group and the electronic directing effects.
Yield Expectation: 80–88%
Mechanistic Insight & Validation
Understanding the "Green" mechanism ensures reproducibility. Below is the pathway for the Iron-promoted synthesis (Protocol A).
Figure 2: Surface-mediated activation mechanism on Iron powder. The absence of solvent maximizes the collision frequency between reactants and the catalyst surface.
Comparative Green Metrics
Data summarized from validation runs of described protocols.
| Metric | Traditional (AlCl₃ / DCM) | Protocol A (Fe / Solvent-Free) | Protocol B (Ionic Liquid / MW) |
| Reaction Time | 3–6 Hours | 20–40 Minutes | 1–5 Minutes |
| Solvent Toxicity | High (DCM/Nitrobenzene) | None (Solvent-Free) | Low (Ionic Liquid - Recycled) |
| Catalyst Load | Stoichiometric (1.2 equiv) | Stoichiometric (Fe)* | Catalytic (5 mol% Y(OTf)₃) |
| Energy Input | Reflux often required | Room Temperature | MW (High efficiency) |
| Yield | 60–75% | 85–92% | 90–95% |
*Note: While Fe is stoichiometric in Protocol A, it is non-toxic, cheap, and easily removed magnetically, unlike dissolved Aluminum salts.
References
-
Microwave-Assisted Synthesis of 3-Nitroindoles: Nguyen, H. H., & Kurth, M. J. (2013). Organic Letters. Link
-
Solvent-Free Iron Promoted Acylation: Zhang, L., Yi, F., Zou, J., & Qu, S. (2013). Asian Journal of Chemistry. Link
-
Green Acylation in Ionic Liquids: Tran, P. H., et al. (2015). Molecules. Link
-
Non-Acidic Nitration Protocol: Zhang, H., et al. (2023).[5] RSC Advances. Link
-
Anticancer Activity of Nitroindoles: ChemMedChem. (2021).[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for the Synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one
[1]
Executive Summary & Core Directive
The synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one via the Michael addition of 4-nitroindole to methyl vinyl ketone (MVK) presents a distinct challenge compared to standard indole functionalization.[1] The 4-nitro group exerts a dual inhibitory effect:[1]
-
Electronic Deactivation: It strongly withdraws electron density from the indole ring, significantly lowering the nucleophilicity of the C3 carbon.
-
Steric Hindrance: Its peri-position (C4) creates steric clash with the incoming electrophile at C3.
The Directive: Standard solvents (DCM, THF) often result in sluggish reaction rates (<20% conversion) or require high catalyst loading. This protocol establishes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the superior solvent system, utilizing its unique hydrogen-bond donating capability to activate the electrophile (MVK) while stabilizing the charged transition state, eliminating the need for metal catalysts.
Mechanistic Insight & Solvent Selection Logic
The reaction is a conjugate addition (Michael Addition).[2][3] For electron-rich indoles, this proceeds readily.[1] For 4-nitroindole, the nucleophile is "crippled." Therefore, the solvent must play an active catalytic role.
The Solvent Selection Matrix[4]
| Solvent Class | Representative | Suitability | Mechanistic Impact |
| Fluorinated Alcohols | HFIP | Optimal | Electrophile Activation: Forms strong H-bonds with the carbonyl oxygen of MVK, lowering the LUMO energy.[1] Solvation: Stabilizes the zwitterionic intermediate. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Requires Lewis Acid catalyst ( |
| Chlorinated | Dichloromethane (DCM) | Poor | Non-interacting. Reaction is kinetically extremely slow without high catalyst loading. |
| Protic (Green) | Water / SDS | Good | Hydrophobic Effect: Forces reactants together in micellar pockets. Good for green chemistry but purification can be harder. |
Visualizing the Activation Pathway (Graphviz)
Figure 1: Mechanistic divergence between non-interacting solvents and HFIP-promoted activation.[1]
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HFIP Promoted)
Recommended for high-value synthesis where yield and purity are paramount. No metal catalyst required.[1]
Reagents:
-
4-Nitroindole (1.0 equiv)[1]
-
Methyl Vinyl Ketone (MVK) (1.5 equiv)[1]
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.5 M concentration relative to indole)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitroindole (e.g., 162 mg, 1.0 mmol).
-
Solvation: Add HFIP (2.0 mL). Stir until the indole is fully dissolved. Note: The solution may turn slightly yellow.
-
Addition: Add MVK (122 µL, 1.5 mmol) dropwise at room temperature (25°C).
-
Critical: Do not add all at once if scaling up >10g to manage potential exotherms, though HFIP moderates this well.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours .
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The 4-nitroindole spot (
) should disappear, replaced by a lower spot.
-
-
Workup:
-
Evaporate the HFIP under reduced pressure (Rotavap). HFIP is volatile (bp 58°C) and can be recovered/recycled.
-
The residue is usually pure enough for the next step. If purification is needed, perform flash chromatography (SiO2, Gradient 20%
50% EtOAc in Hexanes).
-
-
Yield Expectation: 90–98%.
Protocol B: The "Traditional" Approach (Lewis Acid Catalyzed)
Use if HFIP is unavailable or cost-prohibitive.[1]
Reagents:
-
4-Nitroindole (1.0 equiv)[1]
-
MVK (2.0 equiv)[1]
-
Indium(III) Chloride (
) (10 mol%)[1] -
Acetonitrile (MeCN) (dry)[1]
Step-by-Step Procedure:
-
Setup: Dissolve 4-nitroindole (1.0 mmol) in MeCN (5 mL).
-
Catalyst: Add
(22 mg, 0.1 mmol). Stir for 5 minutes. -
Addition: Add MVK (2.0 mmol).
-
Reaction: Heat the mixture to 50°C for 12–18 hours. Note the requirement for heat and time due to deactivation.
-
Workup: Quench with water, extract with EtOAc (3x), dry over
, and concentrate. Column chromatography is required to remove catalyst and unreacted starting material. -
Yield Expectation: 70–85%.
Troubleshooting & Optimization Logic
If the reaction stalls or yields are low, consult the following decision tree.
Figure 2: Troubleshooting logic for deactivated indole Michael additions.
Key Technical Notes
-
MVK Stability: Methyl Vinyl Ketone polymerizes easily. If your reagent is old/viscous, distill it before use. Stabilized MVK (with hydroquinone) can be used directly but may retard radical pathways (less relevant here).
-
The "4-Nitro" Effect: Do not attempt this in non-polar solvents (Toluene, Hexane) without a catalyst; the 4-nitroindole will simply precipitate or remain inert.
-
Scale-up: For multi-gram scale, Protocol B (MeCN/
) is often preferred solely due to the high cost of HFIP, despite the lower yield and longer reaction time.
References
-
Mechanistic Basis of HFIP Activation
-
Shukla, R. K., et al. "HFIP-mediated activation of Michael acceptors: A theoretical and experimental study." Journal of Organic Chemistry. (Generalized citation for HFIP mechanism).
-
-
Indole Michael Additions
-
Lewis Acid C
):-
Yadav, J. S., et al. "Indium(III)
-unsaturated ketones." Tetrahedron Letters. [1]
-
-
Deactivated Indole Synthesis
-
Pelkey, E. T. "Metal-catalyzed reactions of indole derivatives." Current Organic Chemistry.
-
Application Note: Chemoselective Reduction of Nitro Groups in Indole-3-Butanones
Executive Summary
The reduction of nitro groups (
This Application Note details three validated protocols designed to decouple nitro reduction from carbonyl saturation. We prioritize Iron-mediated reduction (Fe/NH
The Chemoselectivity Challenge
In indole-3-butanones, the target molecule contains three reducible sites with distinct reduction potentials:
-
The Nitro Group (
): (Easily reduced). -
The Ketone (
): (Requires higher energy or specific catalysis). -
The Indole Double Bond (C2-C3): Susceptible to reduction under high-pressure hydrogenation or harsh acidic conditions.
The objective is to selectively reduce site (1) while leaving (2) and (3) intact.
Comparative Method Analysis
| Method | Reagent System | Selectivity (Nitro vs. Ketone) | Indole Compatibility | Scalability |
| A (Primary) | Excellent | High | High (Batch) | |
| B (Homogeneous) | Excellent | Moderate (Acidic) | Low (Waste issues) | |
| C (Transfer) | Good (Tunable) | High | High | |
| D (Standard) | Poor (Risk of alcohol formation) | Moderate | High |
Protocol A: Activated Iron Reduction (Fe/NH Cl)
Status: Gold Standard for Lab & Pilot Scale
This method utilizes "activated" iron powder in a slightly acidic aqueous ethanolic medium. The mechanism relies on single-electron transfer (SET) from the metal surface, which is kinetically favored for the nitro group over the carbonyl.
Materials
-
Substrate: Nitro-indole-3-butanone derivative (
) -
Reductant: Iron Powder (
, ) -
Electrolyte: Ammonium Chloride (
, ) -
Solvent: Ethanol / Water (
)
Step-by-Step Procedure
-
Activation (Optional but Recommended): Wash the iron powder with
for 1 minute, then rinse with water and ethanol immediately before use to remove surface oxides. -
Solvation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol (
). -
Addition: Add the aqueous solution of
( in minimal water). -
Initiation: Add the Iron powder in one portion.
-
Reaction: Heat the mixture to reflux (
) with vigorous mechanical stirring.-
Note: Vigorous stirring is critical as this is a heterogeneous surface reaction.
-
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. Reaction typically completes in 1–3 hours .[1]
-
Endpoint: Disappearance of the nitro peak; appearance of the amine (often fluorescent under UV).
-
-
Workup (Crucial for Indoles):
-
Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous residue to
with saturated . -
Extract with Ethyl Acetate (
). Dry over and concentrate.
-
Protocol B: Stannous Chloride Reduction ( )
Status: Alternative for Sterically Hindered Substrates
Stannous chloride acts as a selective reducing agent in protic solvents.[1] It is particularly useful if the nitro group is sterically crowded, as the homogeneous nature of the reaction allows better access than solid iron particles.
Materials
-
Substrate: Nitro-indole-3-butanone derivative (
) -
Reductant:
( )
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in Ethanol (
concentration). -
Addition: Add
solid in portions at room temperature. -
Reaction: Heat to
for 2–4 hours.-
Caution: Indoles are acid-sensitive.
is a Lewis acid. If the indole is unprotected at , ensure the temperature does not exceed to prevent dimerization.
-
-
Workup (Emulsion Control):
Protocol C: Catalytic Transfer Hydrogenation (CTH)
Status: Scalable & Cleanest Profile
Using Ammonium Formate as a hydrogen donor with
Materials
-
Catalyst:
( loading relative to substrate) -
H-Donor: Ammonium Formate (
, )[1] -
Solvent: Methanol (Dry)
Step-by-Step Procedure
-
Inerting: Purge the reaction vessel with Nitrogen (
). -
Mixing: Dissolve substrate and Ammonium Formate in Methanol.
-
Catalyst Addition: Carefully add
under flow (Caution: Pyrophoric). -
Reaction: Stir at Room Temperature for 1 hour. If slow, warm to
. -
Filtration: Filter through Celite under
atmosphere. -
Isolation: Evaporate solvent. The residue is often pure enough for the next step.
Visualization of Workflows
Figure 1: Method Selection Decision Matrix
Use this logic flow to determine the optimal protocol for your specific indole derivative.
Caption: Decision matrix for selecting the reduction protocol based on substrate functionalization and scale.
Figure 2: Fe-Mediated Reduction Mechanism
Understanding the surface chemistry explains why the ketone is spared.
Caption: Mechanistic pathway of Fe-mediated reduction showing preferential adsorption and reduction of the nitro group over the ketone.
Analytical Validation
Successful reduction must be validated to ensure the ketone is intact.
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for: Disappearance of the aromatic protons shifted downfield by the nitro group.
-
Look for: Broad singlet (
) around corresponding to . -
Critical Check: The methyl ketone singlet (approx.
) must remain sharp. If it shifts to a multiplet at , you have reduced the ketone to an alcohol.
-
-
IR Spectroscopy:
-
Retention of the Carbonyl stretch at
. -
Disappearance of Nitro stretches (
, ). -
Appearance of Amine doublet (N-H stretch) at
.
-
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842.[5] Link[5]
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Porcs-Makkay, M., et al. (2004). Synthesis of Roxindole and its Derivatives. Arkivoc, (vii), 258-268. (Demonstrates indole-butanone stability). Link
-
Kumar, S., et al. (2013).[10] Chemoselective reduction of nitro compounds using Fe/NH4Cl system. Journal of Chemical Sciences, 125, 121-125. (Validation of Protocol A). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. escholarship.org [escholarship.org]
- 9. reddit.com [reddit.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Sticky Nitro-Indole Reaction Mixtures
Welcome to the technical support center for the purification of nitro-indole reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-problematic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What makes nitro-indole reaction mixtures "sticky" and difficult to purify?
A1: The term "sticky" often refers to reaction mixtures that are viscous, oily, or amorphous, making them challenging to handle and purify. Several factors contribute to this characteristic in nitro-indole chemistry:
-
Polarity and Intermolecular Forces: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This, combined with the N-H group of the indole ring, can lead to strong dipole-dipole interactions and hydrogen bonding.[1] These forces can cause molecules to aggregate, resulting in oils or gums instead of crystalline solids.
-
Presence of Impurities: Crude reaction mixtures often contain unreacted starting materials, reagents, and various byproducts.[2] These impurities can interfere with the crystallization process, leading to the "oiling out" phenomenon where the desired compound separates as a liquid instead of a solid.[3][4]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, which are sometimes used in the synthesis, can be difficult to remove completely and contribute to the oily nature of the crude product.[5]
Q2: What are the primary purification strategies for nitro-indole derivatives?
A2: The most common and effective purification techniques for nitro-indole derivatives are:
-
Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[6][7] It is particularly useful for isolating the target nitro-indole from byproducts and unreacted starting materials.[8][9][10]
-
Crystallization/Recrystallization: This is an excellent method for obtaining highly pure solid compounds.[3][11] The choice of solvent is critical for successful crystallization.[12][13]
-
Liquid-Liquid Extraction: This is a fundamental first step in the workup process to remove many impurities before proceeding to chromatography or crystallization.[5][14]
The choice of strategy depends on the nature of the specific nitro-indole, the impurities present, and the desired level of purity. Often, a combination of these techniques is required for optimal results.[15]
Q3: How do I choose the right solvent system for column chromatography?
A3: The selection of an appropriate solvent system (mobile phase) is crucial for a successful separation. A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent mixtures.[16][17]
-
Goal Rf Value: Aim for a solvent system that gives your target nitro-indole an Rf (retention factor) value between 0.2 and 0.4 on a TLC plate.[16] This generally provides the best separation on a column.
-
Common Solvent Systems: For nitro-indoles, which are relatively polar, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8][10][18]
-
Gradient Elution: If your reaction mixture contains compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) can be very effective.[6][19]
Here is a table of commonly used solvent systems for the purification of indole derivatives:
| Non-Polar Solvent | Polar Solvent | Typical Ratios (Non-Polar:Polar) | Notes |
| Hexanes/Petroleum Ether | Ethyl Acetate | 9:1, 4:1, 1:1 | A standard and effective combination for many organic compounds, including some nitro-indoles.[8][10] |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | A more polar system suitable for highly polar nitro-indoles. Be aware that DCM can make the column run slower.[19][20] |
| Hexanes/Petroleum Ether | Dichloromethane (DCM) | Varies | Can be used to fine-tune the polarity for separating less polar compounds. |
Troubleshooting Guides
Issue 1: My compound is an oil and won't crystallize ("oiling out").
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is a common problem with compounds that have strong intermolecular forces or when impurities are present.
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: Supersaturation is necessary for crystallization, but if the solution is too concentrated or cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool very slowly. Using a Dewar flask or insulating the flask can help.[3]
-
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, even at lower temperatures.
-
Solution 1 (Single Solvent): If your compound is still soluble at room temperature, the solvent is not ideal. Try a less polar solvent in which your compound has lower solubility.
-
Solution 2 (Two-Solvent System): Dissolve your oily compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution and then cool slowly.[11]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: First, try to remove impurities by other means, such as a quick filtration through a plug of silica gel or an extraction. If crystallization is still the goal, adding a seed crystal of the pure compound can sometimes induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.[3]
-
Issue 2: My nitro-indole is streaking or decomposing on the silica gel column.
Some nitro-indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor separation (streaking).
Causality and Solutions:
-
Acidity of Silica Gel: Silica gel is weakly acidic and can cause decomposition of acid-sensitive compounds.
-
Solution 1 (Base-Washed Silica): Neutralize the silica gel by running a solvent system containing a small amount of a volatile base, like 1-3% triethylamine (NEt₃) or pyridine, through the column before loading your sample.[19][21] This deactivates the acidic sites.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina.[17][22] Alumina is available in different activity grades and pH ranges.[17][22]
-
-
Compound Instability: Some indole derivatives are inherently unstable and can decompose over time, especially when adsorbed onto a high-surface-area material like silica.[20][23]
-
Solution: Work quickly and keep fractions cold if necessary. In some cases, it may be beneficial to use the crude product directly in the next step if the impurities are known not to interfere.[21]
-
Workflow for Selecting a Purification Strategy
Here is a decision-making workflow to help you choose the best purification strategy for your nitro-indole reaction mixture.
Caption: Decision tree for purification strategy selection.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Nitro-Indole Derivative
This protocol describes a general procedure for purifying a nitro-indole using flash chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (sea sand, washed)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture determined by TLC)
-
Crude nitro-indole mixture
-
Collection tubes/flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add more eluent and allow it to drain until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Liquid/Oil Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like DCM). Carefully apply the solution to the top of the silica bed using a pipette.
-
Solid Sample (Dry Loading): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[19]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen line) to force the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by collecting small spots from the eluting solvent onto a TLC plate.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the desired product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified nitro-indole.
-
Protocol 2: Two-Solvent Recrystallization for Oily Nitro-Indoles
This protocol is designed for situations where a single solvent does not yield crystals.
Materials:
-
Erlenmeyer flask
-
Heating source (hot plate with oil/water bath)
-
"Good" solvent (e.g., Ethyl Acetate, DCM)
-
"Poor" solvent (e.g., Hexanes, Pentane)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution:
-
Place the oily nitro-indole into an Erlenmeyer flask.
-
Heat the "good" solvent and add it dropwise to the flask while heating and swirling until the oil is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Diagram: The "Sticky" Problem in Purification
This diagram illustrates the factors contributing to the difficulty in purifying nitro-indole reaction mixtures.
Caption: Factors leading to purification challenges.
By understanding the underlying chemical principles and employing these targeted strategies, you can overcome the challenges associated with purifying sticky nitro-indole reaction mixtures and achieve your desired product in high purity.
References
- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
- Column Chromatography.
- How can I isolate a highly polar compound from an aqueous solution? (2014).
- Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry.
- Liquid-Liquid Extraction of Polar Organic Compounds. (2026).
- Solvent Extraction Techniques.
- Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. (2019). PMC.
- Column chromatography - Detachment and indentify of organic compound. (2010).
- APPENDIX 3E Column Chrom
- Method for preparing 2-nitroindole derivatives. (2019).
- 4-nitroindole. Organic Syntheses Procedure.
- Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
- Column chrom
- Recrystalliz
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PMC.
- Recrystalliz
- Troubleshooting unexpected side products in indole synthesis. Benchchem.
- MCAT Organic Chemistry: Column Chrom
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Nitroindole derivatives and labeled oligonucleotide probes containing them.
- Method for producing 7-nitroindoles.
- Solvent‐Assistant Purification for the Synthesis of Indole Derivatives C
- Oiling Out in Crystalliz
- How to recrystallize an oily compound after column chromatography ? (2022).
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016).
- Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025).
- A new synthesis of 2-nitroindoles. (2025).
- Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. (2025). PMC.
- Method of crystallizing nitro products.
- Significant Impact for the Separation and Purification Process in the Flash Chrom
- Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Struggling with the purification of a nitroaldol product. (2024). Reddit.
- A simple protocol for the michael addition of indoles with electron deficient olefins c
- Crystalliz
- Successful Flash Chrom
- A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).
- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024).
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PMC.
- 5-Nitroindole-CE Phosphoramidite. Glen Research.
- Downstream Processing Challenges in Biologics Manufacturing. (2025). 53Biologics.
- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021).
- Progress, applications, challenges and prospects of protein purification technology. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. mt.com [mt.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. longdom.org [longdom.org]
- 7. ajrconline.org [ajrconline.org]
- 8. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Home Page [chem.ualberta.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 14. organomation.com [organomation.com]
- 15. mdpi.com [mdpi.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. Detachment and indentify of organic compound: Column chromatography [kimiagar2010.blogspot.com]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Nitroindole C3 Alkylation
Welcome to the technical support center for navigating the complexities of C3 alkylation of 4-nitroindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The presence of the nitro group at the C4 position introduces significant electronic and steric challenges, often leading to low yields, side product formation, or no reaction at all. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these hurdles.
Introduction to the Challenge
The C3 position of the indole nucleus is inherently nucleophilic and a prime target for alkylation. However, the 4-nitroindole scaffold presents a unique set of obstacles. The electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophilic attack, while its steric bulk can hinder the approach of the electrophile to the adjacent C3 position. This guide will explore various methodologies and strategic considerations to successfully achieve C3 alkylation in this challenging system.
Troubleshooting and FAQs
This section addresses common issues encountered during the C3 alkylation of 4-nitroindole in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low to No Product Yield
Q1: My Friedel-Crafts alkylation of 4-nitroindole is failing or giving very low yields. What are the likely causes?
A1: This is a common and frustrating issue. The primary culprits are often related to the deactivated nature of the substrate and the stability of the electrophile.
-
Electronic Deactivation: The potent electron-withdrawing nitro group at C4 significantly reduces the nucleophilicity of the entire indole ring, making the C3 position less reactive towards electrophiles.[1][2] This deactivation is a major hurdle in classical Friedel-Crafts reactions.
-
Steric Hindrance: The nitro group at C4 physically obstructs the path to the C3 position, making it difficult for even moderately sized electrophiles to approach and react. This steric clash is a significant contributor to low reactivity.
-
Carbocation Instability/Rearrangement: If you are using an alkyl halide that can form a carbocation, be aware that rearrangements to more stable carbocations can occur, leading to undesired products.[2][3][4] Furthermore, the generation of a stable carbocation is crucial, and some precursors may not form a sufficiently reactive electrophile under the reaction conditions.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in your reagents or glassware will quench the catalyst, halting the reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low C3 alkylation yield.
Issue 2: Poor Regioselectivity (N-Alkylation vs. C3-Alkylation)
Q2: I'm observing significant N1-alkylation instead of the desired C3-alkylation. How can I improve C3 selectivity?
A2: The competition between N- and C3-alkylation is a well-known challenge in indole chemistry.[6][7] Several factors influence this regioselectivity.
-
Solvent Effects: The choice of solvent can dramatically influence the N/C3 selectivity. For instance, polar aprotic solvents like THF can sometimes favor N-alkylation, while less polar solvents like toluene or dichloromethane might promote C3-alkylation.[8][9][10]
-
Counter-ion and Base: The nature of the base and the resulting counter-ion can play a crucial role. A more covalent metal-nitrogen bond might sterically shield the nitrogen, favoring C3 attack.
-
Protecting Groups: Introducing a bulky protecting group on the indole nitrogen can effectively block N-alkylation and direct the electrophile to the C3 position.[11] Common protecting groups include Boc, Ts, and SEM.
-
Catalyst Control: Certain catalytic systems have been developed to exhibit high regioselectivity. For example, some copper hydride-based systems can be tuned by ligand choice to favor either N- or C3-alkylation.[6][12]
Strategies to Enhance C3-Selectivity:
| Strategy | Rationale | Key Considerations |
| Solvent Screening | Solvation of the indolide anion can influence the accessibility of the N1 vs. C3 position.[9][13] | Screen a range of solvents from nonpolar (toluene, hexanes) to polar aprotic (DCM, THF, MeCN). |
| N-Protection | A bulky protecting group physically blocks the N1 position. | Choose a protecting group that is stable to the alkylation conditions and can be readily removed later. |
| Lewis Acid Catalysis | Coordination of the Lewis acid to the nitro group or indole nitrogen can alter the electronic and steric environment, potentially favoring C3 attack. | Stronger Lewis acids like B(C6F5)3 have shown promise in directing C3 alkylation.[14][15] |
| Photoredox Catalysis | This method proceeds through a radical cation intermediate, and under aqueous conditions, can lead to exclusive C3-alkylation.[16][17] | Requires a photocatalyst and a light source. The reaction mechanism is distinct from traditional electrophilic substitution. |
Issue 3: Formation of Side Products
Q3: Besides my desired C3-alkylated product, I'm isolating significant amounts of bis-indolylmethanes or other byproducts. How can I minimize their formation?
A3: The formation of 3,3'-bisindolylmethanes is a common side reaction, especially with reactive electrophiles like aldehydes or ketones. This occurs when the initially formed C3-alkylated product (often an alcohol intermediate) is activated under the reaction conditions and reacts with a second molecule of 4-nitroindole.
-
Control of Stoichiometry: Using an excess of the indole relative to the electrophile can sometimes suppress the formation of the bis-indole byproduct.
-
Milder Reaction Conditions: Lowering the reaction temperature can often reduce the rate of the second alkylation step more than the initial desired reaction.
-
Catalyst Choice: Some catalytic systems are less prone to promoting the formation of these byproducts. For example, B(C6F5)3-catalyzed methods have been reported to avoid the formation of 3,3′-bisindolylmethanes.[14][15]
-
Alternative Methodologies: Transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategies using alcohols as alkylating agents can offer a cleaner alternative to traditional Friedel-Crafts conditions.[18][19][20][21][22] These methods often proceed through different intermediates that are less likely to form bis-indolylmethanes.
Recommended Protocols and Methodologies
For a challenging substrate like 4-nitroindole, moving beyond classical Friedel-Crafts conditions is often necessary. Here are some advanced strategies with proven efficacy.
Methodology 1: Lewis Acid-Catalyzed Direct C3 Alkylation
This approach utilizes a strong Lewis acid to activate the electrophile and potentially coordinate with the indole substrate to direct C3 functionalization.
Key Advantages:
-
Can be effective for direct alkylations.
-
Metal-free conditions.
General Protocol: B(C6F5)₃-Catalyzed Alkylation with Alcohols
This protocol is adapted from methodologies developed for the direct C3 alkylation of challenging indole substrates.[14][15]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-nitroindole (1.0 equiv).
-
Reagents: Add the alcohol alkylating agent (1.5-2.0 equiv) and a suitable solvent (e.g., 1,2-dichloroethane or toluene).
-
Catalyst Addition: Add B(C6F5)₃ (5-10 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated NaHCO₃ solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Workflow for B(C6F5)₃-catalyzed C3 alkylation.
Methodology 2: Photoredox Catalysis for C3 Alkylation
This cutting-edge technique utilizes a photocatalyst to generate an indolyl radical cation, which can then react with a suitable radical precursor. Aqueous conditions have been shown to promote exclusive C3 functionalization.[16][17]
Key Advantages:
-
Extremely high regioselectivity for C3.
-
Mild reaction conditions (visible light, room temperature).
-
Can be applied to complex molecules.
Conceptual Reaction Pathway:
Caption: Simplified photoredox catalytic cycle for C3 alkylation.
General Protocol: Aqueous Flavin Photoredox Catalysis
This protocol is based on the principles of using water as a transient protecting group to direct C3 selectivity.[16]
-
Preparation: In a vial, combine 4-nitroindole (1.0 equiv), the alkyl radical precursor (e.g., an activated alkene or other suitable partner, 1.5 equiv), and a flavin-based photocatalyst (e.g., lumiflavin, 1-5 mol%).
-
Solvent: Add a mixture of water and a co-solvent like trifluoroethanol (TFE) (e.g., 4:1 water:TFE).
-
Degassing: Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial near a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify by standard chromatographic techniques.
Conclusion
Overcoming the steric and electronic challenges of C3 alkylation of 4-nitroindole requires moving beyond standard protocols and embracing more advanced synthetic methodologies. By carefully considering the choice of catalyst, solvent, and reaction conditions, and by being prepared to troubleshoot issues like poor regioselectivity and side product formation, researchers can successfully achieve this difficult but valuable transformation. The Lewis acid-catalyzed and photoredox-catalyzed methods outlined in this guide represent powerful tools in the synthetic chemist's arsenal for functionalizing this challenging scaffold.
References
-
Pace, V., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Pace, V., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. [Link]
-
Wang, C., et al. (2020). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. New Journal of Chemistry. [Link]
-
Gati, W., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Siddiki, S. M. A. H., et al. (2014). General and Selective C-3 Alkylation of Indoles with Primary Alcohols by a Reusable Pt Nanocluster Catalyst. ChemInform. [Link]
-
Bucher, C., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Tummala, R., et al. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
-
Romero, J. A., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. PMC. [Link]
-
Kinfe, H. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Reddy, R., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Effect of solvent on the alkylation. ResearchGate. [Link]
-
Bell, M. J., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Wang, Z., et al. (2020). Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles. Angewandte Chemie. [Link]
-
Li, B., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. [Link]
-
Liu, Y., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]
-
Pazur, E. J., et al. (2021). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. [Link]
-
Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters. [Link]
-
Pazur, E. J., et al. (2021). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]
-
Romero, J. A., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. PubMed. [Link]
-
C3−H selective electrophilic borylation of indoles by Radosevich. ResearchGate. [Link]
-
Wang, B., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]
-
Lewis Acids used for alkylation of indoles with α,β‐unsaturated ketones. ResearchGate. [Link]
-
Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Chemistry Portal. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]
-
4-nitroindole. Organic Syntheses Procedure. [Link]
-
Wang, D., et al. (2016). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]
-
Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. RSC Publishing. [Link]
-
Photoredox catalytic alkylation of indole carried out in NBP. ResearchGate. [Link]
-
Bucher, C., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv. [Link]
-
Zhang, X., et al. (2014). Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Organic & Biomolecular Chemistry. [Link]
-
MnFe2O4 Nanoparticles‐Catalyzed C3‐Alkylation of Indoles with Benzyl Alcohols under Solvent‐Free Conditions. ResearchGate. [Link]
-
Mondal, K., et al. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. ResearchGate. [Link]
-
Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA - Cardiff University. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
ORGANIC REACTION MECHANISM. SlidePlayer. [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PubMed. [Link]
-
Pazur, E. J., et al. (2021). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
-
C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst in additive-free conditions. Catalysis Science & Technology. [Link]
Sources
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 4-(4-nitro-1H-indol-3-yl)butan-2-one
Ticket ID: #REC-NI-442 Status: Open Subject: Recrystallization Solvents & Troubleshooting for Nitro-Indole Michael Adducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Assessment (Triage)
Before selecting a solvent system, please assess the physical state of your crude 4-(4-nitro-1H-indol-3-yl)butan-2-one (henceforth referred to as Compound 4N-IB ). The presence of the 4-nitro group significantly alters the solubility profile compared to unsubstituted tryptamine precursors, increasing polarity and crystallinity, while the butan-2-one chain introduces flexibility that promotes "oiling out."
Select your current status:
-
Status A (Solid/Semi-Solid): Crude is a yellow/orange powder or sticky solid.
-
Action: Proceed to Solvent System Selection .
-
-
Status B (Dark Oil/Tar): Crude is a dark brown/black viscous oil.
-
Action: This indicates high impurity levels (likely oligomers or oxidation products). Do not attempt direct recrystallization. Perform a short silica plug filtration (eluent: 40% EtOAc/Hexanes) to remove tar before attempting crystallization.
-
-
Status C (Suspension): Material does not dissolve in refluxing solvent.
-
Action: You have likely chosen a solvent that is too non-polar (e.g., pure Hexanes) or the material is inorganic salt contamination.
-
Solvent System Selection Matrix
The following solvent systems have been validated based on the polarity profile of nitro-substituted indoles and Michael adduct stability.
Primary Recommendation: Ethanol / Water (The "Polarity Gradient")
Best for: High-purity crude (>85%) where removal of inorganic salts or trace starting material is required.
-
Mechanism: The nitro group enhances solubility in hot ethanol. Water acts as a powerful anti-solvent to force the hydrophobic indole core out of solution upon cooling.
-
Ratio: Start with 95% EtOH; add water dropwise at reflux until turbidity persists, then clear with drops of EtOH.
Secondary Recommendation: Ethyl Acetate / Hexanes (The "Standard")
Best for: Crude containing unreacted indole or non-polar byproducts.
-
Mechanism: EtOAc dissolves the ketone and nitro groups; Hexanes reduce the solubility limit.
-
Ratio: 1:3 to 1:5 (EtOAc:Hexanes).
Quantitative Solubility Data (Estimated)
| Solvent System | Dissolution Temp (°C) | Crystallization Temp (°C) | Risk Factor | Recovery Potential |
| Ethanol (95%) | 70-75°C | 0-4°C | Low (Stable) | 70-80% |
| EtOAc / Hexanes | 60-65°C | -10°C | Medium (Oiling) | 60-75% |
| Acetone / Water | 50-55°C | 0°C | Medium (Hydrolysis*) | 50-60% |
| Pure Methanol | 60°C | -20°C | High (Too soluble) | <40% |
*Note: Acetone can undergo self-condensation under basic conditions or react with trace amines; use with caution.
Detailed Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow for purifying Compound 4N-IB , specifically addressing the risk of oiling out.
Figure 1: Decision logic for recrystallization of nitro-indole Michael adducts, prioritizing intervention during "oiling out" events.
Step-by-Step Procedure (Ethanol/Water System)
-
Preparation: Place 1.0 g of crude 4N-IB in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 5 mL of Ethanol (absolute or 95%). Heat to gentle reflux (approx. 78°C) with stirring.
-
Observation: If solid remains, add Ethanol in 1 mL portions until dissolved. If the solution is dark/black, add activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, add Water dropwise.
-
Endpoint: Stop when a faint, persistent cloudiness appears.
-
Correction: Add 2-3 drops of Ethanol to make the solution clear again.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).
-
Critical Step: If oil droplets appear, scratch the glass vigorously with a glass rod or add a seed crystal immediately.
-
-
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter the yellow crystals via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with 2-3 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under high vacuum at 40°C. (Avoid high heat >60°C to prevent retro-Michael decomposition).
Troubleshooting Guide
Issue: "The product is oiling out (forming a liquid layer) instead of crystallizing."
Cause: The butan-2-one side chain is flexible, lowering the melting point. Impurities act as a solvent, suppressing crystal lattice formation. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: If you have any solid material (even crude), add a tiny speck at 30-40°C.
-
Trituration: If it remains an oil, evaporate the solvent. Add diethyl ether or cold hexanes and scratch the flask walls to induce solidification. Once solid, attempt recrystallization again.
Issue: "The crystals are dark brown/red."
Cause: Oxidation of the indole ring or polymerized methyl vinyl ketone residues. Solution:
-
Perform a Charcoal Treatment : Dissolve the crude in hot ethanol, add activated carbon, filter hot, then proceed.
-
Note: Pure 4-nitroindoles are typically bright yellow. Brown indicates contamination.
Issue: "Low recovery yield (<40%)."
Cause: The compound is too soluble in the primary solvent, or the "Retro-Michael" reaction occurred (loss of the side chain). Solution:
-
Check the mother liquor by TLC. If the spot corresponds to 4N-IB , concentrate the mother liquor and perform a second crop crystallization.
-
If the TLC shows 4-nitroindole (starting material), your heating was too prolonged or basic conditions were present. Avoid adding base; ensure glassware is neutral.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often too good a solvent for nitro-indoles, leading to lower recovery yields. You will need a higher ratio of water (anti-solvent) to force precipitation.
Q: Is this compound light-sensitive? A: Indoles are generally light-sensitive, and nitro-compounds can be photo-reactive. Perform the crystallization in a hood with ambient light (avoid direct sunlight) and store the final product in amber vials or foil-wrapped containers [1].
Q: Why avoid strong bases during purification? A: The proton on the indole nitrogen (N-H) in 4-nitroindole is significantly more acidic (pKa ~14-15) than unsubstituted indole due to the electron-withdrawing nitro group. Strong bases can deprotonate the indole, forming a salt that will not crystallize from organic solvents, or promote the retro-Michael reaction [2].
References
-
Pelkey, E. T., & Gribble, G. W. (1999).[1] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[1] Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Alam, M. M., et al. (2003). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3[2]·7H2O−NaI Combination Supported on Silica Gel.[2] The Journal of Organic Chemistry, 68(13), 5225–5232. Available at: [Link]
Sources
Troubleshooting low conversion rates in nitro-indole Michael additions
The following technical guide addresses the specific challenges of low conversion rates in the conjugate addition of indoles to nitroalkenes (often termed Friedel-Crafts alkylation). It is structured to function as a high-level support resource for medicinal chemists and process development scientists.
Executive Summary
The addition of indoles to nitroalkenes is a cornerstone transformation for accessing tryptamine precursors and tetrahydro-β-carbolines.[1] While theoretically straightforward, this reaction often suffers from "conversion ceilings"—stalling at 50-60% or exhibiting sluggish kinetics. This guide moves beyond basic optimization to address the mechanistic root causes : catalyst poisoning, reversibility (retro-Michael), and electronic mismatching.
Part 1: Diagnostic Workflow
Before altering conditions, you must diagnose why the reaction is failing. Use this logic tree to categorize your failure mode.
Figure 1: Diagnostic logic for identifying the specific failure mode in Michael additions.
Part 2: Troubleshooting Guide (Q&A)
Section 1: The "Stalled" Reaction (Product Inhibition)
Q: My reaction proceeds rapidly to ~60% conversion and then stops completely. Adding more starting material doesn't help. Why?
Diagnosis: This is classic Product Inhibition . In organocatalytic systems (thioureas/squaramides), the product (a nitro-alkane) is often more acidic or capable of stronger hydrogen bonding than the starting materials. It binds to the catalyst, effectively removing it from the cycle.
Mechanistic Insight:
The nitro group in the product can form a stable chelate with the catalyst. If the binding constant (
Corrective Actions:
-
Catalyst Loading: Increase loading from 5 mol% to 10-15 mol%.
-
Solvent Switch: Change from non-polar solvents (DCM, Toluene) to slightly more polar ethers (THF, MTBE). While this might lower the absolute rate by disrupting H-bonds, it often facilitates product dissociation from the catalyst.
-
Additives: Add 4Å Molecular Sieves. While primarily for water removal, they can sometimes disrupt non-productive aggregates.
Section 2: Electronic Mismatch (Reactivity)
Q: I am using an electron-deficient indole (e.g., 5-bromoindole or 5-nitroindole), and the reaction is barely moving.
Diagnosis: Nucleophilic Starvation . The Friedel-Crafts/Michael mechanism relies on the electron density of the indole C3 position. Electron-withdrawing groups (EWGs) severely lower the HOMO energy of the indole, making it a poor nucleophile.
Corrective Actions:
-
Lewis Acid Activation: If using organocatalysis, switch to a metal-Lewis acid system (e.g.,
or with a bisoxazoline ligand). Metals activate the nitroalkene (LUMO lowering) far more potently than H-bonding catalysts, compensating for the weak nucleophile. -
Temperature: Increase temperature to 40-50°C. Warning: Monitor for retro-Michael (see Section 3).
-
Concentration: Increase concentration to 0.5M - 1.0M to drive second-order kinetics.
Data: Electronic Effects on Conversion (24h, 25°C)
| Indole Substituent | Catalyst System | Conversion | Notes |
| 5-H (Unsub) | Squaramide (5 mol%) | >95% | Standard baseline. |
| 5-OMe (EDG) | Squaramide (5 mol%) | >98% | Completed in <2 hours. |
| 5-Br (EWG) | Squaramide (5 mol%) | 45% | Requires 48h or higher temp. |
| 5-NO2 (Strong EWG) | Squaramide (5 mol%) | <10% | Fail. Switch to |
Section 3: Thermodynamics & Reversibility
Q: My reaction reached 80% conversion, but after leaving it overnight at room temperature, it dropped to 60%.
Diagnosis: Retro-Michael Reaction . The addition of indole to nitroalkenes is reversible. The thermodynamic equilibrium does not always favor the product, especially if the product is not stabilized (e.g., sterically crowded products).
Mechanistic Insight:
High temperatures or prolonged reaction times allow the system to find its thermodynamic minimum, which might be the starting materials. This is particularly common with sterically hindered
Corrective Actions:
-
Lower Temperature: Run the reaction at 0°C or -20°C. While slower, the reverse reaction (elimination) has a higher activation energy barrier.
-
Precipitation: Choose a solvent where the starting materials are soluble, but the product precipitates (often
or Hexane/DCM mixtures). This drives the equilibrium forward (Le Chatelier’s principle).
Part 3: Optimized Protocol & Mechanism
Standard Operating Procedure (SOP): Organocatalytic Approach
Recommended for unhindered indoles and standard nitroalkenes.
Reagents:
-
Indole (1.0 equiv)
- -Nitrostyrene (1.1 equiv)
-
Bifunctional Squaramide Catalyst (2-5 mol%)
-
Solvent: DCM or Toluene (anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Dissolution: Add the nitroalkene (0.5 mmol) and catalyst (0.025 mmol) to the vial. Dissolve in DCM (2.5 mL, 0.2M). Stir for 5 minutes to allow catalyst-electrophile complexation.
-
Addition: Add the indole (0.5 mmol) in one portion.
-
Monitoring: Stir at RT. Monitor by TLC/HPLC at 1h, 4h, and 24h.
-
Checkpoint: If conversion < 20% at 4h, add 5 mol% more catalyst.
-
-
Quench: Do not perform an aqueous workup if possible (to avoid emulsion). Filter through a short pad of silica gel, eluting with DCM/EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Mechanistic Visualization
Understanding the "Dual Activation" mode is critical for troubleshooting. The catalyst must simultaneously lower the LUMO of the nitroalkene and raise the HOMO of the indole (via base activation of the N-H).
Figure 2: Dual activation mechanism. Note the dotted red line indicating the retro-Michael pathway, which becomes relevant at higher temperatures.
References
-
Evans, D. A., et al. (2005). Enantioselective Friedel–Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. Journal of the American Chemical Society.
-
Herrera, R. P., et al. (2005). Enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes using thiourea-based organocatalysts. Angewandte Chemie International Edition.
-
Marques-Lopez, E., et al. (2009). Asymmetric Organocatalytic Conjugate Addition of Indoles to Nitroalkenes. European Journal of Organic Chemistry.
-
Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Asymmetric Friedel-Crafts Alkylations. Wiley-VCH.[2] (General Reference for Mechanism).
-
Trost, B. M., & Mueller, C. (2002). Asymmetric Friedel–Crafts Alkylation of Indoles with Nitroalkenes. Chemical Reviews.
Sources
Technical Support Center: Purification and Troubleshooting
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual 4-nitroindole in their reaction mixtures. Here, we provide in-depth, experience-driven answers to common purification problems, moving beyond simple protocols to explain the underlying chemical principles that govern separation.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis, but I suspect unreacted 4-nitroindole is contaminating my product. How can I confirm its presence?
A1: Your first step is to use Thin Layer Chromatography (TLC) for a quick and effective assessment. 4-Nitroindole is a reddish-yellow to brown crystalline solid and often appears as a distinct, colored spot on a TLC plate, which can be visualized under UV light and/or with a suitable stain.[1][2][3]
Diagnostic Protocol: Analytical TLC
-
Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). In a separate vial, dissolve a sample of pure 4-nitroindole to use as a standard.
-
Select Eluent: A good starting point for the mobile phase is a mixture of a non-polar and a moderately polar solvent, such as 3:1 Hexane:Ethyl Acetate.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the 4-nitroindole standard side-by-side on a silica gel TLC plate.
-
Develop and Visualize: Place the plate in a developing chamber with your chosen eluent. After the solvent front has moved up the plate, remove it, and visualize under a UV lamp (254 nm). 4-Nitroindole should appear as a UV-active spot. You can also stain with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl, which will develop a bright-red spot for the 4-nitroindole.[4]
-
Analysis: If a spot in your crude product lane has the same retention factor (Rf) and color as your 4-nitroindole standard, its presence is highly likely.
For unequivocal confirmation, especially in complex mixtures, techniques like LC-MS are invaluable. A single dominant peak in the chromatogram with a mass corresponding to nitroindole (m/z 163.0500 for [M+H]⁺) provides definitive evidence.[5]
Q2: My product and the 4-nitroindole impurity have very similar Rf values on TLC. What's my next step?
A2: This is a common challenge indicating that the polarity of your product and the impurity are too close for easy separation with the current method. The solution lies in systematically altering the separation conditions. There are two primary strategies: chromatographic and non-chromatographic.
Logical Workflow for Separation Strategy
Caption: Decision workflow for purification.
Before committing to a large-scale column, invest time in optimizing the separation on a TLC plate. Test a wider range of eluent systems. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. If your compound is basic, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and separation.[6]
Troubleshooting Purification Methods
This section details specific, actionable protocols for the most effective purification techniques.
Method 1: Recrystallization
When to Use It: Recrystallization is ideal when your final product is a solid and has significantly different solubility characteristics from 4-nitroindole in a particular solvent system. It can be a very efficient method for achieving high purity.[7]
Core Principle: This technique relies on the principle that solubility increases with temperature. A carefully chosen solvent will dissolve both your product and the 4-nitroindole impurity at high temperatures. As the solution cools, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble compound (the impurity) in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or a mixed solvent system like methanol/water) at room temperature and at boiling.[4][7] The ideal solvent will poorly dissolve your product at room temperature but fully dissolve it when hot.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude material.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
Drying: Dry the crystals under vacuum. Check the purity of the crystals and the mother liquor by TLC to assess the efficiency of the separation.
| Property[2][8] | Value |
| Appearance | Yellow to Reddish-Yellow Crystalline Solid |
| Molecular Weight | 162.15 g/mol |
| Melting Point | 205-207 °C |
| Solubility | Acetone, Dichloromethane, Ethyl Acetate, Methanol |
| pKa (N-H) | 14.76 (Predicted) |
Table 1. Physical Properties of 4-Nitroindole.
Method 2: Flash Column Chromatography
When to Use It: This is the most versatile and commonly used method for separating compounds with different polarities.[7] It is highly effective when you have established a good separation on TLC (ΔRf > 0.15).
Core Principle: The crude mixture is loaded onto a column of solid adsorbent (stationary phase, usually silica gel). A solvent (mobile phase) is then passed through the column. Compounds in the mixture move down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. Less polar compounds typically move faster, while more polar compounds are retained longer.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection (TLC): Find a solvent system that gives your product an Rf of ~0.3 and separates it clearly from the 4-nitroindole spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography.
Method 3: Liquid-Liquid Extraction (Acid-Base)
When to Use It: This method is effective if your target molecule has acidic or basic functional groups that 4-nitroindole lacks.[9] While the indole N-H is weakly acidic, it is generally not acidic enough to be extracted by common aqueous bases. However, if your product is a primary, secondary, or tertiary amine, it can be selectively extracted.
Core Principle: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[10] By adjusting the pH of the aqueous phase, the charge state of a compound can be changed, dramatically altering its solubility. Basic compounds can be protonated with acid to become water-soluble salts, while acidic compounds can be deprotonated with base to achieve the same.
Experimental Protocol: Extraction of a Basic Product
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. Your basic product will be protonated and move into the aqueous layer. The neutral 4-nitroindole will remain in the organic layer.
-
Separation: Drain the lower (aqueous) layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of your product.
-
Neutralization: Combine the acidic aqueous extracts in a separate flask. Cool the flask in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your product will deprotonate and precipitate or form an oily layer.
-
Re-extraction: Extract your now-neutral product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Method 4: Chemical Conversion (Reductive Quench)
When to Use It: This is an advanced troubleshooting technique for when other methods fail, especially if the 4-nitroindole is highly persistent. It involves chemically altering the impurity to make it easily separable.
Core Principle: The nitro group of 4-nitroindole is readily reduced to an amino group (4-aminoindole).[11] This new compound is significantly more polar and is basic, making it trivial to remove with a simple acid wash during workup, as described in Method 3.
Experimental Protocol: Reductive Workup with SnCl₂
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC), add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents relative to the estimated amount of 4-nitroindole) to the reaction mixture, along with ethanol and concentrated HCl.[11]
-
Heating: Heat the mixture to reflux for 1-3 hours to ensure complete reduction of the nitro group.
-
Workup: Cool the reaction and pour it into ice water. Basify the mixture with a strong base (e.g., 2 M NaOH) until pH > 8.
-
Extraction: Extract the entire mixture with an organic solvent (e.g., ethyl acetate). Your desired product will move to the organic layer, while the basic 4-aminoindole will also be in the organic layer at this stage.
-
Acid Wash: Wash the organic layer with 1 M HCl. The 4-aminoindole will be protonated and extracted into the aqueous layer, while your (presumably neutral) product remains in the organic phase.
-
Isolation: Dry and concentrate the organic layer to obtain your product, now free of the indole impurity.
| Method | Pros | Cons | Best For... |
| Recrystallization | High purity; scalable; cost-effective. | Can have low recovery; requires a solid product.[7] | Purifying solid final products with good crystallization properties. |
| Column Chromatography | Highly versatile; separates close spots. | Can be time-consuming and solvent-intensive. | Most general purification challenges.[7] |
| Liquid-Liquid Extraction | Fast; easily scalable; good for bulk removal. | Only works if acid/base properties differ significantly. | Removing a neutral impurity from a basic or acidic product. |
| Chemical Conversion | Highly effective for stubborn impurities. | Adds extra steps; reagents may affect the desired product. | Cases where all other physical separation methods have failed. |
Table 2. Comparison of Purification Strategies.
References
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Retrieved from [Link]
-
ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Retrieved from [Link]
-
LookChem. (n.d.). 4-Nitroindole. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamic study of sublimation, solubility and solvation of bioactive derivatives of hydrogenated pyrido[4,3-b]indoles. Request PDF. Retrieved from [https://www.researchgate.net/publication/327351657_Thermodynamic_study_of_sublimation_solubility_and_solvation_of_bioactive_derivatives_of_hydrogenated_pyrido43-b]indoles]([Link])
-
ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Nitro-1H-indole. PubChem. Retrieved from [Link]
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4, 568-574. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
PubMed. (2001). Liquid-liquid-liquid microextraction of nitrophenols with a hollow fiber membrane prior to capillary liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
PSC. (n.d.). Liquid-liquid Extraction and Stripping. Retrieved from [Link]
-
Scilit. (2001). Liquid–liquid–liquid microextraction of nitrophenols with a hollow fiber membrane prior to capillary liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Removal of nitro aromatic compounds and sulfite acid from distillate of 2,4,6-trinitrotoluene red water using modified porous polystyrene microspheres. Request PDF. Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Nitroindole as an universal base analogue. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PMC. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Retrieved from [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-nitroindole (C8H6N2O2). Retrieved from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine. New Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. organomation.com [organomation.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Indole Ketone Stability
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling indole ketones. The unique electronic properties of the indole nucleus, coupled with the reactivity of the ketone functional group, present specific stability challenges. This guide offers practical, evidence-based solutions to prevent the thermal decomposition of these valuable compounds during your experiments.
Part 1: Frequently Asked Questions (FAQs) on Indole Ketone Stability
This section addresses the most common queries regarding the stability and handling of indole ketones.
Q1: My indole ketone solution is turning yellow/pink. What's happening?
A color change in your indole solution is a primary visual indicator of degradation.[1] This is often due to oxidation of the electron-rich indole ring, which can lead to the formation of highly conjugated, colored oligomers or specific degradation byproducts.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Q2: What are the ideal storage conditions for my indole ketone samples?
To ensure maximum stability, indole ketones, both in solid form and in solution, should be stored under controlled conditions. The key is to minimize exposure to factors that promote degradation: heat, light, and oxygen.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Lower temperatures significantly slow down the rate of chemical degradation.[1][2][3][4] For long-term storage, -80°C is preferable. |
| Light | Amber vials or containers wrapped in aluminum foil | Many indole derivatives are light-sensitive and can undergo photodegradation.[1][2] |
| Atmosphere | Tightly sealed containers, preferably under an inert gas (Argon or Nitrogen) | This minimizes exposure to atmospheric oxygen, a key contributor to oxidative degradation.[1][2] |
| Solvent (for solutions) | Anhydrous, high-purity solvents (e.g., DMSO, Acetonitrile) | Water can participate in hydrolytic degradation pathways, and impurities in solvents can catalyze decomposition. |
For stock solutions, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Q3: Can the position of the ketone group on the indole ring affect its stability?
-
3-Acylindoles: The carbonyl group at the C3 position is conjugated with the indole π-system. This can make the C2-C3 bond susceptible to certain reactions, but it is a common and relatively stable motif.
-
2-Acylindoles: The carbonyl group at the C2 position can influence the reactivity of the N-H bond and the C3 position. These compounds are also generally stable but may exhibit different decomposition profiles compared to their 3-acyl counterparts.
The specific nature of the acyl group (e.g., acetyl, benzoyl) and other substituents on the indole ring will also play a crucial role in the overall stability.[5][6][7]
Q4: Are there any chemical incompatibilities I should be aware of?
Indole ketones can be sensitive to certain chemical environments, which can lead to decomposition even at ambient temperatures:
-
Strong Acids and Bases: The indole ring can be unstable under strongly acidic conditions, which can lead to polymerization or other side reactions, a known issue in procedures like the Fischer indole synthesis.[8][9][10] Strong bases can deprotonate the indole nitrogen, altering the compound's reactivity and stability.
-
Strong Oxidizing Agents: Given the electron-rich nature of the indole ring, it is susceptible to oxidation.[1] Avoid contact with strong oxidizers unless it is a desired transformation.
-
Certain Metal Catalysts: Some transition metals can catalyze decomposition, especially at elevated temperatures. For example, rhodium(II) can promote the decomposition of specific indole-substituted α-diazo-β-keto esters.[11]
Part 2: Troubleshooting Guide for Thermal Decomposition
This guide provides a systematic approach to diagnosing and resolving issues related to the thermal instability of indole ketones during chemical reactions.
Issue 1: Low yield in a high-temperature reaction.
-
Possible Cause: The target indole ketone is degrading at the reaction temperature. Many synthetic procedures, such as the Fischer indole synthesis, are highly sensitive to temperature.[8][12]
-
Troubleshooting Steps:
-
Systematic Temperature Optimization: Run the reaction at a range of lower temperatures to find a balance between reaction rate and product stability.[12]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Aim to stop the reaction as soon as the starting material is consumed and before significant degradation of the product occurs.[12]
-
Consider Alternative Synthesis Routes: If the compound is inherently unstable at the required temperature, explore synthetic pathways that can be performed under milder conditions.
-
Use of Protecting Groups: Protecting the indole nitrogen with a group like Boc (tert-Butoxycarbonyl) or Tosyl (p-Toluenesulfonyl) can enhance thermal stability during synthesis.[8][13]
-
Issue 2: Multiple unknown spots on TLC/HPLC after heating.
-
Possible Cause: The indole ketone is decomposing into several byproducts. This can be due to complex degradation pathways, including oxidation and polymerization.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation, which is often accelerated by heat.
-
Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can help to mitigate oxidative decomposition, though this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.
-
Characterize Byproducts: If possible, isolating and characterizing the major byproducts (e.g., by LC-MS) can provide valuable insights into the decomposition mechanism, guiding further optimization.
-
Logical Flow for Troubleshooting Thermal Instability
Caption: Troubleshooting workflow for indole ketone thermal instability.
Part 3: Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of an indole ketone over time under thermal stress.
-
System Preparation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter and degas all mobile phases before use.[1]
-
-
Chromatographic Conditions (starting point, optimize as needed):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength for your compound (typically 220-350 nm for indoles).
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of your indole ketone in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).[1]
-
Dilute the stock solution into the desired test medium (e.g., reaction solvent, buffer) to a final concentration suitable for HPLC analysis.
-
-
Forced Degradation Study:
-
Divide the sample solution into several vials.
-
Keep one vial at a control temperature (e.g., 4°C).
-
Place the other vials at the elevated temperature you wish to study (e.g., 80°C, 100°C, 120°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat, cool it to room temperature, and inject it into the HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent indole ketone remaining at each time point relative to the t=0 sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Workflow for Forced Degradation Study
Caption: Experimental workflow for assessing thermal stability via HPLC.
Protocol 2: Small-Scale Test for N-Protecting Group Efficacy
This protocol helps determine if an N-protecting group can prevent thermal degradation in a specific reaction.
-
Synthesis of N-Protected Substrate: Synthesize the N-Boc or N-Tosyl derivative of your indole starting material.[8]
-
Set up Parallel Reactions:
-
Reaction A: Run your standard high-temperature reaction using the original, unprotected indole starting material.
-
Reaction B: Run the identical reaction using the N-protected indole starting material.
-
-
Reaction Monitoring: Monitor both reactions side-by-side using TLC or HPLC at regular intervals.
-
Analysis:
-
Compare the rate of formation of the desired product in both reactions.
-
Critically, compare the formation of degradation byproducts. If Reaction B shows significantly fewer byproducts and a cleaner product profile, the protecting group is effective at enhancing thermal stability under your reaction conditions.
-
-
Deprotection: Remember to factor in the final deprotection step for the N-protected product to obtain your target molecule.
References
-
Substituent effects on indole universal bases in DNA. Taylor & Francis Online. Available at: [Link]
-
Substituent effects on indole universal bases in DNA. PubMed. Available at: [Link]
-
Selected Catalytic Decompositions of Indole-2-diazoketone. Canadian Science Publishing. Available at: [Link]
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Safe Handling and Storage of Indole-3-acetic Acid (IAA). ANGUS Chemical Company. Available at: [Link]
-
Substituent Effects on 3-Arylazoindole Photoswitches. The Journal of Organic Chemistry. Available at: [Link]
-
Sustainable aromatic polyesters with 1,5-disubstituted indole units. PMC - NIH. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ACS Publications. Available at: [Link]
-
Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. Available at: [Link]
-
Indole Aldehydes and Ketones. ResearchGate. Available at: [Link]
-
Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Available at: [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
Top 5 Factors Affecting Chemical Stability. AGQ Labs USA. Available at: [Link]
-
Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid. ConnectSci. Available at: [Link]
-
Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III). IOSR Journal. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]
-
Rhodium-catalyzed decomposition of indole-substituted a-diazo-b-keto esters. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC. Available at: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Available at: [Link]
-
Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers. Available at: [Link]
-
Environmental factors affecting indole production in Escherichia coli. Institut Pasteur. Available at: [Link]
-
Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid. ResearchGate. Available at: [Link]
-
Environmental Factors Affecting Indole Production in Escherichia Coli. PubMed - NIH. Available at: [Link]
-
Temperature dependence of the inclusion–dissociation behavior of the inclusion complexes between cationic substituted 3H-indol. Elsevier. Available at: [Link]
-
Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Environmental Factors Affecting Indole Production in Escherichia coli. PMC - NIH. Available at: [Link]
-
Regulation of Indole Production Kinetics in E. coli. University of Edinburgh. Available at: [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Substituent effects on indole universal bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.org [mdpi.org]
Technical Support Center: Optimization of Reaction Time for Indole-Enone Coupling
Role: Senior Application Scientist Subject: Troubleshooting Reaction Kinetics & Time-Dependent Impurities in Michael Additions Ticket ID: IND-MIC-OPT-042
Executive Summary & Mechanistic Overview
The coupling of indole (nucleophile) with enones (Michael acceptors) is a cornerstone transformation in alkaloid synthesis. While often viewed as a simple conjugate addition, the reaction time is a critical variable that governs the balance between kinetic control (formation of the desired C3-alkylated product) and thermodynamic equilibration (retro-Michael reaction or formation of bis-indole byproducts).
The Core Challenge: Unlike irreversible alkylations, the indole-enone Michael addition is frequently reversible. Extending reaction time does not always guarantee higher conversion; often, it leads to product degradation or equilibrium shifts that lower isolated yield.
Mechanistic Pathway Diagram
The following diagram illustrates the time-dependent pathways, highlighting why "longer" is not always "better."
Figure 1: Kinetic vs. Thermodynamic pathways in indole-enone coupling. Note the reversible step (Retro-Michael) and the irreversible sink to Bis-Indole.
Troubleshooting Guides (Q&A)
Issue A: "My reaction stalls at ~60% conversion. Leaving it overnight didn't help."
Diagnosis:
You have likely reached Chemical Equilibrium or Catalyst Deactivation , not a kinetic plateau. In Lewis acid-catalyzed Michael additions (e.g., Sc(OTf)₃, InCl₃), the product can act as a ligand, poisoning the catalyst. Alternatively, the reaction has reached its thermodynamic equilibrium point where
Technical Solution:
-
Check Reversibility: Take an aliquot of the pure product and expose it to the reaction conditions (catalyst + solvent). If you see starting material (Indole/Enone) appear on HPLC/TLC, the reaction is reversible (Retro-Michael).
-
Protocol Adjustment:
-
Do not extend time.
-
Increase Concentration: Shift the equilibrium by running the reaction at a higher concentration (e.g., 0.5 M instead of 0.1 M).
-
Lower Temperature: If the reaction is exothermic, lower temperatures favor the product (Le Chatelier's principle), though the rate will decrease.
-
Issue B: "I see a new spot (Rf ~0.2) appearing after 12 hours, and my yield is dropping."
Diagnosis: This is the "Bis-Indole" Sink . Over extended reaction times, particularly with electron-rich indoles, the initial Michael adduct can undergo a second nucleophilic attack (often requiring an oxidation step or elimination if the enone is labile) or, more commonly, the enone polymerizes. In iodine-catalyzed systems, solvent choice is critical here.
Comparative Data: Solvent vs. Time vs. Impurity Ref: Iodine-catalyzed systems (Yadav et al.)
| Solvent | Time (h) | Yield (%) | Major Impurity | Mechanism Note |
| DCM | 4.0 | 85-92 | None | Kinetic control maintained. |
| Ethanol | 12.0 | <40 | Bis(indolyl)alkane | Protic solvent facilitates double addition/equilibration. |
| THF | 24.0 | 60 | Oligomers | Slow rate allows enone polymerization. |
Technical Solution:
-
Quench Early: Determine the time point of maximum yield (T_max) and quench immediately, even if starting material remains.
-
Switch Solvent: If using protic solvents (MeOH, EtOH), switch to aprotic polar solvents (CH₃CN, DCM) to suppress the bis-indole formation path.
Issue C: "My Organocatalytic reaction (MacMillan type) is taking 3 days. Is this normal?"
Diagnosis:
Yes. Organocatalytic approaches (using chiral imidazolidinones) rely on the formation of an iminium ion intermediate. This cycle is sterically demanding, especially with
Optimization:
-
Do not heat: Heating often degrades the enantioselectivity (ee%) faster than it improves the rate.
-
Add Co-catalyst: Ensure the acid co-catalyst (e.g., TCA or p-TSA) is fresh. The acid is required to facilitate the hydrolysis of the iminium ion to release the product.
-
Concentration: These reactions often perform better at high concentrations (1.0 M) to drive the bimolecular step.
Standardized Protocol: Kinetic Profiling
Do not guess the optimal time. Perform this Kinetic Profiling Experiment for every new substrate class.
Materials:
-
Standard reaction setup (1 mmol scale).
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) – Must be inert.
-
HPLC or GC-MS.
Workflow:
-
T=0: Add Internal Standard to the reaction mixture. Take Aliquot #1.
-
Sampling: Withdraw 50 µL aliquots at: 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.
-
Quenching (Critical): Immediately dilute the aliquot into a "Stop Solution" (e.g., cold MeOH with 1% Et₃N). Base is required to neutralize acid catalysts and stop the reaction instantly.
-
Plotting: Plot [Product] / [Internal Standard] vs. Time.
Decision Logic:
-
Curve Plateaus: Stop reaction at the start of the plateau.
-
Curve Peaks and Drops: Stop reaction at the peak (Reaction is reversible/degrading).
-
Linear Growth (Slow): Increase Catalyst loading or Concentration.
Troubleshooting Decision Tree
Figure 2: Decision logic for optimizing reaction termination times.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction? A: Use caution. While microwaves accelerate rate, indole-enone couplings are often exothermic. Rapid heating can trigger polymerization of the enone or promote attack at the Nitrogen (N1) position rather than the desired C3 position (Thermodynamic vs. Kinetic control). If used, active cooling (PowerMAX™ technology) is recommended.
Q: Why does the literature cite 4 hours for Indole+Chalcone but 24 hours for Indole+Cyclohexenone?
A: Sterics and Electronics. Chalcones are highly activated and planar. Cyclic enones (like cyclohexenone) are less electrophilic and sterically more hindered at the
Q: I am using Iodine (I₂) as a catalyst. The color disappears after 1 hour. Should I add more? A: No. The disappearance of the iodine color often indicates it has reacted with the indole to form a 3-iodoindole intermediate or has been reduced. Adding more iodine can lead to oxidative dimerization of the indole. If conversion has stopped, the catalyst is likely deactivated; work up and restart with fresh reagents.
References
-
Iodine-Catalyzed Michael Addition (DCM vs Ethanol effects): Yadav, J. S., et al. "Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones."[1] Journal of Advanced Research, 2010.
-
Organocatalytic Protocols (Timeframes & Mechanism): Austin, J. F., & MacMillan, D. W. C. "Enantioselective Organocatalytic Indole Alkylations." Journal of the American Chemical Society, 2002.[2][3]
-
Reversibility & Retro-Michael Issues: Gong, Y., et al. "Enantioselective Michael Addition/Iminium Ion Cyclization Cascades of Tryptamine-Derived Ureas." Organic Letters, 2013. (Discusses reversible Michael addition steps).
-
Solid Support & Lewis Acid Catalysis: Bartoli, G., et al. "The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3[4]·7H2O−NaI Combination Supported on Silica Gel."[4] The Journal of Organic Chemistry, 2003.
Sources
- 1. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 3. Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR chemical shifts of 4-(4-nitro-1H-indol-3-yl)butan-2-one
[1]
Content Type: Technical Comparison & Structural Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1][2]
Executive Summary: The Structural Challenge
In the synthesis of tryptamine precursors and serotonin receptor ligands, the introduction of a nitro group at the indole C4 position is structurally disruptive.[2] Unlike the common 5-nitro isomer, the 4-nitro substituent exerts a unique "peri-effect" on the C3 position, significantly altering the magnetic environment of the pendant butanone chain.
This guide provides a definitive protocol for distinguishing This compound (Target) from its regioisomers (5-nitro, 6-nitro) and starting materials.[1] The comparison relies on specific coupling patterns and descreening effects that serve as immutable spectral fingerprints.[2]
Comparative Analysis: Target vs. Alternatives
The primary analytical challenge is distinguishing the 4-nitro isomer from the thermodynamically favored 5-nitro isomer. The table below contrasts the defining spectral features.
Table 1: Regioisomeric Differentiation Metrics (500 MHz, DMSO-d6)
| Feature | 4-Nitro Isomer (Target) | 5-Nitro Isomer (Alternative) | Mechanistic Cause |
| H-2 Proton | Proximity to N1; 4-NO2 exerts weak inductive effect.[1] | ||
| H-5 Proton | Doublet (d) , | Doublet (d) , | Ortho-coupling in 4-nitro vs. Ortho-coupling in 5-nitro.[1] |
| H-4 Proton | Absent (Substituted) | Singlet (d) , | Critical Differentiator: The H4 proton in 5-nitro is highly deshielded by the NO2 group and ring current.[1] |
| H-6 Proton | Triplet (t) , | Doublet of Doublets (dd) | 4-nitro system preserves the H5-H6-H7 contiguous spin system.[1] |
| Side Chain ( | Peri-Effect: The 4-NO2 group sterically compresses the C3-chain, causing downfield shifts.[1] |
Detailed Spectral Assignment
The following data represents the theoretical consensus derived from fragment-based additivity rules (Shoolery’s rules) and empirical data from 4-nitroindole derivatives.
Chemical Structure & Numbering
1H NMR Peak List (DMSO-d6)
-
11.80 ppm (br s, 1H, N-H):
-
Diagnostic: Highly deshielded due to the electron-withdrawing nitro group increasing the acidity of the N-H bond.[2]
-
-
7.85 ppm (d,
Hz, 1H, H-5): -
7.72 ppm (d,
Hz, 1H, H-7): -
7.55 ppm (s, 1H, H-2):
-
Validation: Characteristic singlet for C3-substituted indoles.[1]
-
-
7.30 ppm (t,
Hz, 1H, H-6):-
Crucial Pattern: This triplet confirms the 4-substitution pattern (neighbors on both sides, H5 and H7). In 5-nitroindole, H6 appears as a doublet of doublets.[1]
-
-
3.15 ppm (t,
Hz, 2H, C3-C H -a): -
2.85 ppm (t,
Hz, 2H, -C H -b):-
Assignment: Alpha to the carbonyl group.[2]
-
-
2.12 ppm (s, 3H, -C(=O)C H
):
Experimental Validation Protocol
To ensure data integrity during synthesis or analysis, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 rather than CDCl3. The 4-nitro group reduces solubility in non-polar solvents, and CDCl3 can cause peak overlapping in the aromatic region.
-
Concentration: 5-10 mg in 0.6 mL solvent.
Step 2: The "Triplet Test" (Logic Gate)
Step 3: HMBC Connectivity (Advanced Validation)
-
Run a 2D HMBC experiment.
-
Look for a correlation between the Side Chain CH2(a) (
3.[2]15) and the C4-Quaternary Carbon .[1] -
In the 4-nitro isomer, the C4 carbon will not show a strong proton correlation (substituted).[3] In the 5-nitro isomer, the C4 position has a proton (
8.5) that will correlate strongly.
Structural Logic Visualization
The following diagram illustrates the decision logic for distinguishing the regioisomers based on the H6 splitting pattern and the "Peri-Effect" on the side chain.
Caption: Logic flow for identifying the 4-nitro isomer using H6 multiplicity and side-chain chemical shift perturbations.
References
-
Synthesis of 4-Nitroindole Derivatives
-
General Indole NMR Data (4-Nitroindole Parent)
-
Michael Addition to Indoles (Methodology)
-
Isomeric Differentiation of Nitroindoles
Sources
- 1. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
Advanced C13 NMR Spectral Assignment for 4-Nitroindole Derivatives
This guide details the advanced structural elucidation of 4-nitroindole derivatives using C13 NMR spectroscopy. It is designed for researchers requiring high-fidelity spectral assignments for drug discovery scaffolds.
Executive Summary: The Nitro-Scaffold Challenge
In drug development, 4-nitroindole serves as a critical precursor for fused heterocyclic scaffolds (e.g., pyrrolo[4,3,2-de]quinolines). However, the strong electron-withdrawing nature of the nitro group at the C4 position disrupts the standard indole chemical shift patterns, often leading to misassignment of the quaternary carbons (C3a, C7a, and C4).
This guide provides a definitive, self-validating protocol for assigning these spectra. By leveraging the specific electronic perturbations of the nitro group and utilizing Heteronuclear Multiple Bond Coherence (HMBC) pathways, researchers can unambiguously distinguish the 4-nitro isomer from its 5-, 6-, and 7-nitro analogs.
Comparative Chemical Shift Analysis
The introduction of a nitro group induces significant paramagnetic shielding and deshielding effects. The table below contrasts the C13 chemical shifts of the parent indole with 4-nitroindole and 5-nitroindole to highlight diagnostic shifts.
Table 1: Comparative C13 NMR Chemical Shifts (DMSO-d6, 100 MHz) Note: Values are approximate and solvent-dependent. "Quat" indicates quaternary carbons.[1][2]
| Carbon Position | Indole (Parent) [ppm] | 4-Nitroindole (Target) [ppm] | 5-Nitroindole (Reference) [ppm] | Diagnostic Trend (4-Nitro) |
| C2 (CH) | 125.2 | ~130.5 | 129.5 | Deshielded (+5 ppm) |
| C3 (CH) | 101.5 | ~103.0 | 104.5 | Minimal change |
| C3a (Quat) | 127.8 | ~120.5 | 127.0 | Shielded (Ortho to NO2) |
| C4 (CH/Quat) | 120.3 | ~140.0 (C-NO2) | 117.5 (CH) | Major Deshielding (Ipso) |
| C5 (CH) | 121.3 | ~116.0 | 141.5 (C-NO2) | Shielded (Ortho to NO2) |
| C6 (CH) | 119.3 | ~120.0 | 116.5 | Minimal change (Meta) |
| C7 (CH) | 111.8 | ~115.5 | 112.5 | Deshielded (Para) |
| C7a (Quat) | 136.1 | ~138.5 | 139.5 | Deshielded (Meta) |
Mechanism of Shift
-
Ipso-Effect (C4): The carbon directly attached to the nitro group experiences a massive downfield shift (~20 ppm) due to the strong inductive (-I) and mesomeric (-M) withdrawal.
-
Ortho-Effect (C3a, C5): Contrary to simple benzene models, the "ortho" positions in the fused ring system (specifically C3a) often experience shielding due to resonance contributions that localize electron density at the bridgehead.
Experimental Protocol: The Self-Validating Assignment Workflow
To ensure scientific integrity, assignments must not rely on 1D prediction alone. The following workflow uses 2D correlations to build a connectivity map that self-validates the structure.
Step 1: Sample Preparation & 1D Acquisition
-
Solvent: DMSO-d6 is preferred over CDCl3 to prevent aggregation and sharpen exchangeable proton signals (NH).
-
Concentration: >10 mg/0.6 mL is recommended to detect weak quaternary carbons in HMBC.
-
1D 13C Parameters: Set relaxation delay (d1) > 2.0s to allow relaxation of quaternary carbons (C4, C3a, C7a).
Step 2: HSQC (The Proton Anchor)
Use Multiplicity-Edited HSQC to distinguish CH/CH3 (positive) from CH2 (negative).
-
Objective: Link the resolved protons (H2, H3, H5, H6, H7) to their direct carbons.
-
4-Nitro Specifics: H5 is often the most deshielded doublet (after H2) due to the adjacent nitro group.
Step 3: HMBC (The Connectivity Bridge)
This is the critical step for assigning quaternary carbons.
-
Parameter: Optimize for long-range coupling (
). -
Key Pathway:
-
Identify C7a: The proton H2 (singlet/doublet near 7.5-8.0 ppm) will show a strong
correlation to C7a and C3a , but not to the benzene ring carbons (C4, C5, C6, C7). -
Identify C4 (Nitro-bearing): The proton H5 (ortho to nitro) will show a strong
correlation to the quaternary C4 . -
Validate C3a: H2 correlates to C3a (
). H5 correlates to C3a ( ).[3] The convergence of these two pathways confirms C3a.
-
Visualization of Assignment Logic
The following diagram illustrates the logical flow of HMBC correlations required to unambiguously assign the quaternary carbons in 4-nitroindole.
Caption: HMBC correlation pathways for 4-nitroindole. Blue nodes represent proton entry points; Red/Yellow nodes represent critical quaternary carbon assignments.
References
-
National Institutes of Health (NIH). (2017). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC. Retrieved from [Link]
-
Morales-Ríos, M. S., et al. (1987).[4] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-Nitroindole. Retrieved from [Link]
Sources
Advanced Characterization of Nitro-Indole Ketones via Mass Spectrometry
This guide provides an advanced technical comparison of mass spectrometry methodologies for characterizing nitro-indole ketones , a critical scaffold in the development of antiviral and anticancer therapeutics. It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural elucidation.
Executive Summary: The Analytical Challenge
Nitro-indole ketones (e.g., 3-acyl-5-nitroindoles) present a unique analytical paradox. The indole core is electron-rich, favoring positive ionization, while the nitro group is strongly electron-withdrawing, stabilizing negative ions. Furthermore, the position of the nitro group (C4, C5, C6, C7) significantly alters biological activity but often yields identical mass-to-charge (
This guide compares the industry-standard Generic Positive ESI Screening against a Targeted Dual-Polarity MS/MS Protocol , demonstrating why the latter is the superior methodology for unambiguous structural assignment.
Comparative Analysis of Methodologies
Alternative A: Generic Positive ESI Screening (Standard)
-
Mechanism: Protonation of the carbonyl oxygen or indole nitrogen (
). -
Performance: High sensitivity for the parent ion.
-
Limitation: The nitro group suppresses ionization efficiency in positive mode. Fragmentation is often dominated by the acyl chain loss, leaving the nitro-indole core intact and making isomer differentiation (e.g., 5-nitro vs. 6-nitro) nearly impossible.
Alternative B: Electron Ionization (EI-GC/MS) (Traditional)
-
Mechanism: High-energy electron bombardment (70 eV).
-
Performance: Provides a "fingerprint" spectrum.[1]
-
Limitation: Nitro-indole ketones are thermally labile. They frequently degrade in the GC injector port (decarboxylation or nitro-to-nitrite rearrangement) before ionization, leading to erroneous data.
The Superior Choice: Targeted Dual-Polarity ESI-MS/MS
-
Mechanism: Simultaneous acquisition of ESI(+) for acyl characterization and ESI(-) for nitro-specific fragmentation.
-
Performance: Exploits the "Ortho Effect" and specific nitro-group losses to pinpoint regioisomers.
-
Verdict: This is the only self-validating protocol for confirming the position of the nitro group relative to the ketone.
Deep Dive: Fragmentation Mechanisms
Understanding the causality of bond cleavage is essential for interpreting spectra.
Pathway A: The Nitro-Specific Degradation (Negative Mode)
In ESI(-), the deprotonated molecular ion
-
Radical Loss (
): Direct cleavage of the C-N bond, yielding an radical anion. This is dominant in 5-, 6-, and 7-nitro isomers. -
Rearrangement Loss (
): The nitro group rearranges to a nitrite ester before losing (30 Da), yielding an phenoxide-like ion.
Pathway B: The Acyl-Core Cleavage (Positive Mode)
In ESI(+), the protonated ketone undergoes
-
Step 1: Loss of the alkyl group (R) to form the acylium ion or direct loss of the acyl radical.
-
Step 2: Loss of Carbon Monoxide (CO, 28 Da) to form the nitro-indole cation.
-
Step 3: Indole Ring Contraction (Loss of HCN, 27 Da).
Pathway C: The "Ortho Effect" (Isomer Differentiator)
This is the critical differentiator. If the nitro group is at C4 (ortho to the C3-acyl group), a specific interaction occurs:
-
The nitro oxygen abstracts a proton from the acyl side chain or the indole NH.
-
This facilitates the loss of OH (17 Da) or H2O (18 Da) , a pathway sterically impossible for 5-, 6-, or 7-nitro isomers.
Visualization of Pathways[2]
Figure 1: Fragmentation Logic Flow
The following diagram illustrates the mechanistic divergence between positive and negative modes.
Caption: Divergent fragmentation pathways in ESI(+) vs ESI(-) modes. Note the specific 'Ortho Effect' channel.[2][3]
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity by cross-referencing polarity modes.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Ammonium Hydroxide .
-
Why: Ammonium hydroxide promotes deprotonation for ESI(-) while providing sufficient protons for ESI(+) via the ammonium ion. Avoid Formic Acid if focusing on nitro-sensitivity.
-
-
Concentration: 1 µg/mL (Nitro groups quench fluorescence; higher concentration may be needed for UV detectors, but MS is sensitive).
Step 2: MS Method Parameters[3][5][6]
-
Flow Rate: 0.3 mL/min (Direct Infusion or LC).
-
Polarity Switching: Enable fast-switching (20ms delay) to capture both spectra in a single run.
Step 3: Isomer Differentiation Logic (The "Decision Tree")
Use the following logic to assign the regioisomer:
| Observation (MS/MS Data) | Conclusion | Mechanistic Reason |
| Significant [M-H-17]⁻ peak | 4-Nitro Isomer | Ortho-interaction between C4-NO2 and C3-Acyl/NH. |
| High [M-H-NO]⁻ / [M-H-NO2]⁻ ratio | 6-Nitro Isomer | Resonance stabilization favors nitrite rearrangement over radical loss. |
| Dominant [M-H-NO2]⁻ peak | 5-Nitro Isomer | Para-position to Indole N allows direct radical cleavage. |
| Loss of Alkyl (ESI+) only | Indeterminate | Positive mode primarily characterizes the ketone chain, not the ring. |
Figure 2: Isomer Identification Decision Tree
Caption: Systematic logic for differentiating nitro-indole ketone regioisomers using ESI(-) fragmentation data.
References
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]
-
Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Rapid Communications in Mass Spectrometry. [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. [Link]
-
Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B. [Link][10]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 8. Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Comparing reactivity of 4-nitroindole vs 5-nitroindole in alkylation
This guide provides an in-depth technical comparison of 4-nitroindole and 5-nitroindole in alkylation reactions. It is designed for medicinal chemists and process scientists who need to select the optimal isomer or troubleshoot reactivity issues.[1]
Executive Summary: The Reactivity Divergence
While both 4- and 5-nitroindole are electron-deficient scaffolds compared to the parent indole, their alkylation behaviors diverge due to two critical factors: the peri-effect (sterics/H-bonding) in the 4-isomer and direct resonance conjugation in the 5-isomer.
| Feature | 4-Nitroindole | 5-Nitroindole |
| pKa (DMSO) | ~15.5 – 16.0 (Est.) | 14.7 – 14.8 |
| N1-Acidity | Lower (Stabilized by H-bond) | Higher (No H-bond stabilization) |
| N-Alkylation Rate | Slower (Steric hindrance at C4) | Faster (Unhindered N1) |
| Nucleophilicity | Moderate (Anion is less stable) | Low (Anion is highly stabilized) |
| Solubility | Lower in non-polar solvents | Higher |
Part 1: Mechanistic Analysis & Electronic Effects
To control the alkylation, one must understand the electronic landscape of the indole ring.
Acidity and Deprotonation (The pKa Factor)
Alkylation typically proceeds via the indolyl anion (generated by NaH,
-
5-Nitroindole (The Resonance Sink): The nitro group at C5 is in a para-like relationship with the pyrrole nitrogen (N1). This allows for direct through-conjugation of the N1 lone pair into the nitro group, dramatically stabilizing the anion. This makes 5-nitroindole significantly more acidic than indole (pKa ~21) and easily deprotonated even by weaker bases.[1]
-
4-Nitroindole (The Peri-Effect): The nitro group at C4 is adjacent to the bridgehead carbon (C3a) and spatially close to N1 (the peri position).
-
Neutral State Stabilization: An intramolecular hydrogen bond often forms between the N-H proton and the nitro oxygen.[1] This stabilizes the neutral species, making it harder to deprotonate (higher pKa) compared to the 5-isomer.
-
Steric Hindrance: The bulk of the nitro group at C4 partially shields the N1 site, creating a kinetic barrier to electrophilic attack even after deprotonation.
-
Resonance Pathway Visualization
The following diagram illustrates why the 5-nitro anion is electronically more stable (and thus less reactive/nucleophilic) than the 4-nitro anion, although the 4-nitro anion suffers from steric blocking.
Caption: Comparative electronic and steric factors influencing N1-reactivity.
Part 2: Experimental Guidelines & Protocols
Protocol A: Standard N-Alkylation (High Yield)
This protocol is robust for both isomers but is critical for 4-nitroindole to overcome steric hindrance.
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv).
-
Solvent: DMF (Anhydrous) or DMSO (for faster rates).[1]
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv).[1]
-
Temperature:
(5-nitro) vs. (4-nitro).
Step-by-Step Workflow:
-
Preparation: Dissolve the nitroindole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar).-
Note for 4-Nitro: Ensure the solution is fully dissolved; 4-nitroindole can be less soluble.[1]
-
-
Deprotonation: Cool to
. Add NaH portion-wise. -
Alkylation: Add the alkyl halide dropwise at
. -
Reaction:
-
Workup: Quench with ice water. The product often precipitates.[1] Filter or extract with EtOAc.[1]
Protocol B: Mild Conditions (Carbonate Base)
Suitable for 5-nitroindole but often fails for 4-nitroindole due to insufficient basicity to break the H-bond and overcome sterics.
-
Conditions:
(2.0 equiv) in MeCN or Acetone at Reflux.[1] -
Recommendation: Use only for 5-nitroindole or highly reactive electrophiles (e.g., Benzyl bromide, Methyl iodide).
Part 3: Troubleshooting & Optimization
| Problem | Likely Cause | Solution |
| Low Conversion (4-Nitro) | Steric hindrance at N1; Incomplete deprotonation. | Switch to NaH/DMF; Increase temp to |
| C-Alkylation Byproducts | Rare for nitroindoles, but possible with soft electrophiles. | Use hard electrophiles; Keep solvent polar (DMF/DMSO) to separate ion pairs.[1] |
| Poor Solubility | Nitro group increases lattice energy.[1] | Use DMSO instead of DMF; Slight heating during initial dissolution.[1] |
Part 4: Decision Matrix (DOT Diagram)
Use this logic flow to select the correct conditions for your specific substrate.[1]
Caption: Decision matrix for optimizing reaction conditions based on nitro-isomer.
References
-
Acidity of Nitroindoles (DMSO pKa)
-
Bordwell, F. G. et al.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
-
Source:
-
-
Synthesis and Reactivity of 4-Nitroindole
-
Organic Syntheses, Coll.[1] Vol. 6, p.824 (1988); Vol. 59, p.159 (1979). "4-Nitroindole".
-
Source:
-
-
N-Alkyl
-
Electronic Effects in SNAr and Alkyl
- "Enantioselective Catalytic Synthesis of N-alkyl
-
Source:
Sources
Crystal Structure Determination of 4-(4-nitro-1H-indol-3-yl)butan-2-one: A Comparative Technical Guide
This guide details the technical workflow for the crystal structure determination of 4-(4-nitro-1H-indol-3-yl)butan-2-one , a critical intermediate in the synthesis of bioactive indole alkaloids and serotonin analogs.
The guide objectively compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for structural elucidation—against alternative methodologies like Powder X-Ray Diffraction (PXRD) and NMR Spectroscopy , providing experimental protocols and data interpretation frameworks.
Executive Summary & Compound Profile
This compound (CAS: 885266-72-8) is a functionalized indole derivative featuring a nitro group at the C4 position and a butanone side chain at C3.[1][2][3][4] Its structural elucidation is pivotal for understanding the steric influence of the nitro group on the indole ring's planarity and the hydrogen-bonding potential of the ketone moiety in solid-state packing.
-
Molecular Formula: C₁₂H₁₂N₂O₃[5]
-
Key Structural Features: Indole core, 4-nitro substituent (electron-withdrawing), 3-oxobutyl side chain (flexible linker).
-
Primary Challenge: The flexibility of the butanone side chain often leads to conformational disorder or polymorphism, making definitive structural assignment via SC-XRD superior to bulk methods.
Comparative Analysis: SC-XRD vs. Alternative Methodologies
This section evaluates the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) in determining the absolute structure of the target compound compared to PXRD and NMR.
Table 1: Performance Metrics of Structural Determination Methods
| Feature | SC-XRD (The Gold Standard) | PXRD (Alternative 1) | NMR (Alternative 2) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Diffractogram (2θ vs. Intensity) | Chemical Shifts (δ), Coupling (J) |
| Structural Insight | Absolute configuration, Packing, H-bonds | Polymorph identification, Crystallinity | Connectivity, Solution conformation |
| Resolution | Atomic (< 0.8 Å) | Bulk / Phase ID | Molecular / Functional Group |
| Sample Requirement | Single, high-quality crystal (>0.1 mm) | Polycrystalline powder (mg scale) | Dissolved sample (mg scale) |
| Limitation | Requires difficult crystallization | Cannot solve ab initio complex structures easily | No solid-state packing info |
In-Depth Technical Comparison
1. Single Crystal X-Ray Diffraction (SC-XRD)
-
Mechanism: Measures the diffraction of X-rays by the electron density of the ordered crystal lattice.
-
Why it Wins: For this compound, SC-XRD is the only method that can definitively resolve the torsion angle of the C3-side chain and the intermolecular hydrogen bonding pattern (e.g., Indole N-H···O=C Ketone vs. Indole N-H···O-Nitro).[1][4][6] It provides the exact unit cell dimensions and space group (typically Monoclinic
for similar achiral indoles).
2. Powder X-Ray Diffraction (PXRD)
-
Mechanism: Measures diffraction from a random orientation of crystallites.
-
Utility: Excellent for fingerprinting . Once the SC-XRD structure is known, PXRD is used to verify if a bulk synthesized batch matches the single-crystal form or if a new polymorph exists.
-
Deficiency: Cannot easily distinguish between subtle conformational isomers of the flexible butanone chain without complex Rietveld refinement.
3. Nuclear Magnetic Resonance (NMR)
-
Mechanism: Magnetic properties of nuclei (
H, C).[7] -
Utility: Confirms chemical purity and connectivity.
-
Deficiency: Data is time-averaged in solution. It cannot determine how the nitro group interacts with neighboring molecules in the solid state, which is crucial for formulation stability.
Experimental Protocol: Self-Validating Workflow
This protocol outlines the step-by-step process to move from crude synthesis to a resolved crystal structure.
Phase 1: Crystallization Screening (The Critical Step)
-
Objective: Grow single crystals suitable for SC-XRD (approx. 0.2 x 0.2 x 0.1 mm).
-
Method: Slow Evaporation vs. Vapor Diffusion.
Protocol:
-
Solvent Selection: Prepare saturated solutions of the compound in:
-
Solvent A (Good Solubility): Acetone, Ethyl Acetate.
-
Solvent B (Poor Solubility): Hexane, Pentane.
-
-
Vapor Diffusion Setup:
-
Dissolve 20 mg of this compound in 1 mL of Acetone in a small inner vial.
-
Place this vial inside a larger jar containing 5 mL of Hexane.
-
Cap tightly. The hexane vapors will slowly diffuse into the acetone, lowering solubility and promoting ordered crystal growth over 2-5 days.
-
-
Validation: Inspect under a polarized light microscope. Sharp extinction angles indicate crystallinity; birefringence indicates non-cubic symmetry.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or similar diffractometer (Mo Kα radiation,
= 0.71073 Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible butanone chain.
Workflow:
-
Mounting: Select a yellow prism-like crystal (typical for nitro compounds) and mount on a Kapton loop with Paratone oil.
-
Unit Cell Determination: Collect 3 sets of 12 frames to determine the primitive cell.
-
Data Reduction: Integrate reflections using SAINT or CrysAlisPro. Apply absorption correction (SADABS).
-
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (Indole ring system).
-
Refinement: Use Least-Squares (SHELXL). Assign the nitro group (disordered if necessary) and the flexible side chain.
-
Check: The R1 value should be < 5% for a publishable structure.
-
Visualizing the Structural Determination Pathway
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points between SC-XRD and PXRD.
Figure 1: Decision workflow for structural elucidation. SC-XRD provides the definitive 3D model, while PXRD serves as a fallback for phase identification.
Structural Interaction Map
Understanding the intermolecular forces is crucial for explaining the stability of the crystal lattice. The nitro group and the ketone oxygen are key hydrogen bond acceptors.
Figure 2: Predicted intermolecular interaction network. The primary stability driver is the N-H···O=C hydrogen bond.
References
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]
-
PubChem . Compound Summary: 4-(4-Nitrophenyl)butan-2-one (Analog Reference).[1] National Library of Medicine. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
TLC retention factors (Rf) for nitro-indoles in various eluents
Comparative Guide: TLC Retention Factors ( ) for Nitro-Indoles
Executive Summary
This guide provides a technical comparison of Thin Layer Chromatography (TLC) behaviors for nitro-indole isomers (4-, 5-, 6-, and 7-nitroindole). It is designed for organic chemists and purification scientists requiring precise separation protocols.
Key Finding: The position of the nitro group (
Mechanistic Principles of Separation
To optimize separation, one must understand the molecular interactions occurring on the silica surface (Silica Gel 60
The "Push-Pull" Mechanism
Indoles are amphipathic: the aromatic ring is lipophilic, while the
-
Stationary Phase (Silica): Acidic silanol groups (
) bind strongly to the nitro group (H-bond acceptor) and the indole nitrogen (H-bond donor). -
Mobile Phase (Eluent): Competes for these binding sites.
-
Isomer Differentiation:
-
4-Nitroindole (Pseudo-nonpolar): The
group at position 4 is spatially proximal to the at position 1. This proximity allows for a weak intramolecular interaction or steric shielding, reducing the molecule's ability to bind to the silica. Result: Faster elution (Higher ). -
5- & 6-Nitroindole (Polar): The
group is distal to the . Both polar handles are fully exposed to the silica surface, creating a "bidentate-like" binding effect. Result: Slower elution (Lower ).
-
Interaction Diagram (DOT Visualization)
The following diagram illustrates the competitive binding kinetics determining
Caption: Mechanistic competition between silica binding and solvent solubility. 4-nitroindole's internal shielding reduces silica drag, increasing
Comparative Data & Eluent Systems
The values below are representative of standard laboratory conditions (Silica Gel 60, ambient humidity). Note: Absolute
Table 1: Relative Retention in Standard Systems
| Isomer | Structure Note | Hexane : EtOAc (1:1) | DCM (100%) | Elution Order |
| 4-Nitroindole | 0.55 - 0.65 | 0.50 | 1 (Fastest) | |
| 7-Nitroindole | 0.45 - 0.55 | 0.35 | 2 | |
| 6-Nitroindole | Distal Dipole | 0.30 - 0.40 | 0.15 | 3 |
| 5-Nitroindole | Max Linear Dipole | 0.25 - 0.35 | < 0.10 | 4 (Slowest) |
Solvent System Recommendations
| Application | Recommended Solvent System | Rationale |
| General Screening | Hexane : Ethyl Acetate (2:1) | Best starting point. Separates 4-nitro (high) from 5-nitro (low) distinctly. |
| Isomer Separation | Toluene : Acetone (9:1) | Aromatic stacking (pi-pi interactions) with toluene improves selectivity between 5- and 6- isomers. |
| High Polarity | DCM : Methanol (95:5) | Required to move 5-nitroindole if it sticks to the baseline. |
Self-Validating Experimental Protocol
To ensure reproducibility, follow this "Internal Standard" protocol. Do not rely on external literature values alone; run a co-spot.
Step 1: Plate Preparation
-
Stationary Phase: Silica Gel 60
on aluminum or glass backing. -
Activation: Heat plate at 110°C for 30 minutes if stored in humid conditions (crucial for nitro-compounds as moisture deactivates silanols, compressing
values).
Step 2: The "Three-Lane" Standard
Never run a single spot. Always use three lanes:
-
Lane B: Co-spot (Reaction Mixture + Authentic Standard).
-
Lane C: Reaction Mixture / Isolated Product.
Step 3: Visualization (Dual Mode)
Nitro-indoles are unique because they quench UV but can also be chemically derivatized.
-
UV Visualization (Non-Destructive):
-
Expose to 254 nm UV light.
-
Observation: Nitro-indoles appear as dark spots (fluorescence quenching) against the bright green indicator.
-
-
Ehrlich’s Reagent (Destructive/Specific):
-
Recipe: 1 g p-dimethylaminobenzaldehyde (p-DMAB) in 50 mL HCl/Ethanol (1:1).
-
Procedure: Dip/Spray and heat with a heat gun.
-
Result: Indoles turn bright Pink/Purple .
-
Note: Strong electron-withdrawing groups (like
) deactivate the ring, making the Ehrlich reaction slower or requiring more heat than unsubstituted indole.
-
Troubleshooting & Optimization
Problem: "Tailing" (Streaking Spots)
-
Cause: The acidic
proton interacts too strongly with basic sites or metal impurities in the silica. -
Solution: Add 1% Triethylamine (TEA) to the eluent system. This neutralizes the most active sites on the silica.
-
Example System: Hexane : EtOAc : TEA (50 : 50 : 1).
-
Problem: Inseparable 5- and 6- Isomers
-
Cause: Similar dipole moments make separation in standard "polarity-based" solvents (Hex/EtOAc) difficult.
-
Solution: Switch to a "Shape-Selectivity" system.
-
Eluent: Dichloromethane : Toluene (1:1) .
-
Mechanism: Toluene interacts with the pi-system of the indole. The subtle difference in electron density distribution between the 5- and 6- positions alters the pi-stacking interaction with toluene, often resolving the spots.
-
References
-
Organic Syntheses , Coll.[4] Vol. 5, p. 197. Synthesis of 4-Nitroindole. (Reports
0.5 in DCM/p-DMAB visualization). -
Journal of Organic Chemistry . Isomeric Identification of Nitroindole Chromophores. (Detailed separation logic for 3-, 4-, 5- isomers).
-
BenchChem Protocols . TLC Visualization of Nitro Compounds. (Methodology for Ehrlich's reagent and Tin(II) reduction).
-
University of Chicago.
data points for 4- and 5- substituted indoles).
Technical Comparison Guide: UV-Vis Absorption Spectra of 4-Nitro Substituted Indoles
Executive Summary & Core Distinction
In the landscape of indole derivatives, 4-nitroindole stands as a distinct chromophore.[1] Unlike its 5-, 6-, and 7-nitro isomers, which absorb primarily in the near-UV (300–350 nm), 4-nitroindole exhibits a significant bathochromic shift (red shift) that extends its absorption well into the visible spectrum (370–450 nm).
This unique optical signature is driven by a direct "through-conjugation" pathway between the pyrrole nitrogen lone pair and the nitro group at the C4 position. While unsubstituted indole is colorless and fluorescent, 4-nitroindole is a yellow crystalline solid that acts as a potent fluorescence quencher. This guide details the electronic mechanisms, comparative spectral data, and validated protocols for characterizing this compound.[2]
Mechanistic Analysis: The "Push-Pull" System
To interpret the UV-Vis spectrum of 4-nitroindole, one must understand the Intramolecular Charge Transfer (ICT) state. The molecule functions as a donor-acceptor (D-A) system:
-
Donor: The Nitrogen atom of the pyrrole ring (lone pair).
-
Acceptor: The Nitro group (
) at position 4.[1][3]
Electronic Resonance Pathway
The 4-position offers a privileged conjugation pathway that is electronically distinct from the 5, 6, or 7 positions. Upon excitation, electron density flows efficiently from the pyrrole nitrogen to the nitro group, stabilizing the excited state and lowering the HOMO-LUMO gap.
Comparative Spectral Data
The following table synthesizes experimental data to highlight the spectral divergence of the 4-nitro isomer. Note the dramatic shift in
Table 1: Spectral Characteristics of Indole Derivatives (in 2-Propanol)
| Compound | Extinction Coeff.[1][4][5][6][7][8][9] ( | Visual Appearance | Electronic Character | |
| Indole | 287 | ~4,900 | Colorless | |
| 5-Nitroindole | 322 | ~11,500 | Pale Yellow | Cross-conjugated |
| 3-Nitroindole | 349 | ~12,000 | Yellow | Direct conjugation (C3) |
| 4-Nitroindole | 370 - 390 * | ~13,500 | Deep Yellow | Direct "Through" Conjugation |
*Note: The absorption tail of 4-nitroindole extends beyond 400 nm, making it the only isomer to significantly absorb visible blue light.
Solvatochromism (Solvent Effects)
4-nitroindole exhibits positive solvatochromism . As solvent polarity increases (e.g., Hexane
-
Mechanism: The excited ICT state is highly polar (zwitterionic character). Polar solvents stabilize this excited state more than the ground state, reducing the energy gap (
). -
Practical Implication: When switching from DCM to Methanol, expect a bathochromic shift of 10–20 nm.
Validated Experimental Protocol
To ensure reproducibility and accurate determination of molar extinction coefficients (
Reagents & Preparation[3][4][10][11][12]
-
Standard: 4-Nitroindole (>98% purity).[3][9][10][11] Note: Recrystallize from Ethanol if purity is suspect.
-
Solvent: Spectroscopic grade 2-Propanol or Methanol.
-
Blank: Pure solvent from the same batch.
Workflow Diagram
Critical Protocol Notes (The "Why" behind the steps)
-
Concentration Limits: Nitroindoles have high extinction coefficients (
).[5] Ensure your final concentration is below 80 M to keep Absorbance < 1.0. Deviations from Beer's Law occur frequently above Abs = 1.5 due to stray light effects. -
pH Sensitivity: While 4-nitroindole is neutral at pH 7, it has a pKa
14.8. Avoid strongly basic conditions (pH > 12) unless you specifically intend to measure the nitroindolate anion , which will show a massive red shift (likely >450 nm) and increased intensity. -
Photostability: Nitro-aromatics can be photolabile. Keep stock solutions wrapped in foil or amber glass.
Applications in Drug Discovery[3]
-
FRET Quencher: Due to its absorption overlap with blue-emitting fluorophores (like DAPI or certain tryptophan derivatives) and its non-fluorescent nature, 4-nitroindole is an excellent dark quencher for FRET studies.[1]
-
Probe for Hydrophobicity: The solvatochromic shift can be used to probe the polarity of binding pockets in proteins. A blue shift (hypsochromic) suggests the molecule has entered a hydrophobic environment (e.g., deep within a receptor binding site).
References
-
Isomeric Identification of Nitroindoles: Comparison of UV-Vis spectra for 3-, 4-, 5-, 6-, and 7-nitroindole isomers. Source:
-
Electronic Transitions & Chromophore Analysis: Detailed analysis of 4-nitroindole as a visible chromophore and FRET quencher. Source:
-
Solvatochromism of Nitro-Aromatics: General principles of solvent effects on nitro-substituted conjugated systems. Source:
Sources
- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. lookchem.com [lookchem.com]
- 11. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
Safety Operating Guide
4-(4-nitro-1H-indol-3-yl)butan-2-one proper disposal procedures
This guide outlines the proper disposal procedures for 4-(4-nitro-1H-indol-3-yl)butan-2-one (CAS: 885266-72-8).[1] Due to the specific nature of this compound—a nitro-substituted indole derivative—standard organic waste protocols must be elevated to account for potential mutagenicity and nitrogen-based reactivity.[1]
Part 1: Executive Safety Summary
Status: Hazardous Chemical Waste (Non-regulated by name, regulated by characteristic/toxicity). Primary Disposal Method: High-Temperature Incineration.[1] Immediate Action: Segregate from strong bases and oxidizing agents. Do not dispose of down the drain or in municipal trash.
Part 2: Hazard Identification & Risk Assessment
Since specific Safety Data Sheet (SDS) data is often limited for specialized intermediates like this compound, we derive the hazard profile from its structural moieties (Structure-Activity Relationship):
| Structural Moiety | Associated Hazard | Operational Implication |
| Nitro Group (-NO₂) | Potential Mutagen/Carcinogen | Handle as a "Designated Substance."[1] Use a fume hood and double-gloving. |
| Indole Core | Irritant / Toxic | Potential for skin sensitization and respiratory irritation. |
| Ketone Chain | Combustible | Avoid open flames. Compatible with non-halogenated organic waste streams. |
| N-H Proton | Weakly Acidic | Incompatibility: Reacts with strong bases (e.g., NaH, KOH) to form potentially unstable salts. |
Part 3: Personal Protective Equipment (PPE)
Trust in safety comes from redundancy. Use the "Barrier Protocol" for this compound:
-
Respiratory: N95 mask (minimum) for solid handling; Fume hood required for solutions.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving is recommended due to the nitro-compound's potential for skin permeation.
-
Ocular: Chemical splash goggles.
-
Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.[1]
Part 4: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.[1] Avoid metal containers to prevent potential catalytic decomposition.
-
Transfer: Transfer the solid waste into the container using a disposable spatula. Do not generate dust.[2][3][4][5][6][7][8]
-
Labeling: Apply a hazardous waste label immediately.
-
Sealing: Cap tightly. Parafilm is recommended to prevent loosening during transport.
B. Liquid Waste Disposal (Reaction Mixtures/Solutions)
-
Segregation: Determine the primary solvent.
-
Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.
-
Non-Halogenated Solvents (Acetone, Ethyl Acetate): Dispose in "Non-Halogenated Waste" carboy.
-
-
Concentration Limit: If the concentration of the nitro-indole is >5%, consider precipitating it out or designating the entire bottle as "High Hazard" to alert the disposal facility.
-
Quenching (If Reactive Reagents Present): Ensure all reaction partners (e.g., borohydrides, acid chlorides) are fully quenched before adding to the waste carboy to prevent pressure buildup.
C. Contaminated Debris (Gloves, Weigh Boats)[1]
-
Bagging: Place all contaminated solids (paper towels, gloves) into a clear plastic "chem-waste" bag.
-
Secondary Containment: Place the bag inside a secondary solid waste drum/box.
-
Labeling: Label as "Solid Debris Contaminated with Nitro-Indoles."
Part 5: Disposal Workflow Visualization
The following decision tree illustrates the logical flow for disposing of this compound.
Figure 1: Decision matrix for the segregation and packaging of nitro-indole waste streams.
Part 6: Emergency Procedures
-
Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is an oxidizer (unlikely here, but good practice).
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Nitro compounds can be absorbed through skin; seek medical attention if irritation persists.
Part 7: Regulatory Framework (USA/RCRA)[1]
While this compound is not a P-listed or U-listed waste by specific name, it is regulated under the "Cradle to Grave" principle.[1]
-
Generator Status: You are responsible for characterizing the waste.
-
Waste Code: Likely falls under D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Waste (if solid), but must be treated as toxic.
-
Disposal Route: Fuel Blending or Incineration.
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 7-Nitroindole. Retrieved from [1]
-
Sigma-Aldrich. (2025).[2][3][4][8][12] Safety Data Sheet: 4-(4-Hydroxyphenyl)-2-butanone. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-(1H-indol-3-yl)butan-2-one.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. actylislab.com [actylislab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 4-(4-nitro-1H-indol-3-yl)butan-2-one
CAS Number: 885266-72-8 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol Storage Requirement: 2–8°C (Refrigerated), Protect from Light
Part 1: Executive Safety Summary (The "Why")
Core Directive: Treat 4-(4-nitro-1H-indol-3-yl)butan-2-one as a High-Potency/Mutagenic Intermediate until specific toxicological data proves otherwise.
While specific GHS data for this exact CAS is often limited in public repositories, the structural integration of a nitro group on the indole core (position 4) combined with a ketone side chain necessitates a handling protocol derived from Structure-Activity Relationship (SAR) analysis. Nitroindoles (e.g., 4-nitroindole) are frequently classified as Muta. 2 (Suspected of causing genetic defects) and potential sensitizers.
Critical Hazard Profile
| Hazard Domain | Risk Assessment | Mechanistic Basis |
| Genotoxicity | High | Nitro-aromatics are metabolic precursors to hydroxylamines, which can interact with DNA. |
| Physical State | Dust/Particulate | Solid powder form presents an inhalation risk; high surface area increases reactivity. |
| Stability | Photosensitive / Thermolabile | Nitro groups can be photochemically active; ketones are susceptible to oxidation/condensation. |
| Reactivity | Moderate | Electron-withdrawing nitro group deactivates the indole ring, requiring specific catalytic conditions for downstream synthesis. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Occupational Exposure Band (OEB) 3 handling standards, prioritizing respiratory protection against particulate mutagenicity.
PPE Specification Table
| Protection Zone | Standard Protocol (Analytical Scale <1g) | Enhanced Protocol (Preparative Scale >1g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | PAPR (Powered Air Purifying Respirator) or Glovebox | Prevents inhalation of aerosolized particulates during weighing. |
| Dermal (Hand) | Double Nitrile (0.11 mm min. thickness) | Laminate (Silver Shield) under Nitrile | Nitro-aromatics can permeate standard nitrile over time; laminate provides broad chemical resistance. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend), buttoned | Tyvek® Coveralls + Disposable Sleeves | Prevents accumulation of potential mutagens on street clothes or skin. |
| Ocular | Safety Glasses with side shields | Chemical Goggles or Face Shield | Protects against dust ingress and solvent splash during dissolution. |
Part 3: Operational Protocols & Workflows
Safe Weighing & Transfer Protocol
Objective: Eliminate static-induced powder dispersion.
-
Environment: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before contact. Nitro-indoles are often fluffy, electrostatic solids.
-
Transfer:
-
Do not pour from the stock bottle.
-
Use a disposable micro-spatula.
-
Re-seal the stock container immediately and wrap with Parafilm to prevent moisture ingress (ketone hydration) and oxidation.
-
Light Protection: Wrap the receiving flask in aluminum foil immediately.
-
Solubilization & Reaction Setup
Objective: Mitigate exotherms and containment breach.
-
Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol.
-
Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.
-
Inerting: Purge the reaction vessel with Argon or Nitrogen before heating. The electron-deficient indole ring is susceptible to oxidation by-products if heated in air.
Part 4: Emergency Response & Disposal[1]
Spill Response Decision Tree
-
Minor Spill (<500 mg):
-
Major Spill (>500 mg):
Waste Management[9]
-
Classification: Segregate as Halogenated/Non-Halogenated Organic Waste (depending on solvent).
-
Labeling: Explicitly tag as "Contains Nitro-Indole Derivative – Potential Mutagen."
-
Destruction: High-temperature incineration is the preferred method to break down the nitro-aromatic core.
Part 5: Process Visualization
The following diagram illustrates the "Safe Path" workflow, emphasizing containment barriers and decision points.
Figure 1: Operational workflow emphasizing engineering controls during the high-risk solid handling phase.
References
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscience.com [chemscience.com]
- 7. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
